Usp15-IN-1
説明
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Structure
2D Structure
3D Structure
特性
分子式 |
C22H23N3O3 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-2-(2-phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c26-11-9-23-22(28)16-6-7-19-18(13-16)17-8-10-25(14-20(17)24-19)21(27)12-15-4-2-1-3-5-15/h1-7,13,24,26H,8-12,14H2,(H,23,28) |
InChIキー |
GVWIQMYLHREBIR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C3=C(N2)C=CC(=C3)C(=O)NCCO)C(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
Foundational & Exploratory
Usp15-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp15-IN-1 is a potent small molecule inhibitor of Ubiquitin Specific Peptidase 15 (USP15), a deubiquitinating enzyme (DUB) that plays a critical role in a multitude of cellular processes. Dysregulation of USP15 has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound, based on the established functions of its target, USP15. The guide summarizes key quantitative data, details relevant experimental protocols for inhibitor characterization, and visualizes the core signaling pathways modulated by USP15.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of USP15. USP15 functions by removing ubiquitin chains from substrate proteins, thereby rescuing them from degradation or altering their activity and localization. By inhibiting USP15, this compound effectively increases the ubiquitination levels of USP15 substrates, leading to their subsequent degradation or functional modulation. This interruption of USP15's deubiquitinating activity forms the basis of the therapeutic potential of this compound.
Data Presentation: Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound. It is important to note that this information is primarily sourced from commercial suppliers and has not been independently verified in peer-reviewed literature.
Table 1: In Vitro Inhibitory Activity
| Target | Parameter | Value (μM) |
| USP15 | IC50 | 3.76[1] |
Table 2: Anti-proliferative Activity
| Cell Line Type | Parameter | Value (μM) |
| Non-small cell lung carcinoma | IC50 | 1.94[1] |
| Leukemia | IC50 | 2.22[1] |
Signaling Pathways Modulated by USP15
USP15 is a key regulator of several critical signaling pathways. Inhibition of USP15 by this compound is expected to modulate these pathways by altering the stability and activity of their key components.
Transforming Growth Factor-β (TGF-β) Signaling
USP15 is a positive regulator of the TGF-β signaling pathway. It achieves this by deubiquitinating and stabilizing the TGF-β type I receptor (TβRI) and the receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3.[2][3] By inhibiting USP15, this compound would lead to the ubiquitination and subsequent degradation of TβRI and R-SMADs, thereby attenuating TGF-β signaling.
Nuclear Factor-κB (NF-κB) Signaling
USP15 can act as a positive regulator of NF-κB signaling.[4] It has been shown to deubiquitinate and stabilize key components of the NF-κB pathway, such as TAB2 and TAB3, which are essential for the activation of the IKK complex.[4] Inhibition of USP15 by this compound would therefore be expected to suppress NF-κB activation by promoting the degradation of these signaling intermediates.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of a USP15 inhibitor like this compound.
In Vitro Deubiquitinase (DUB) Assay
This assay directly measures the enzymatic activity of USP15 and its inhibition by this compound.
Objective: To determine the IC50 value of this compound against USP15.
Materials:
-
Recombinant human USP15 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT, 0.05% Tween-20)[5]
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
Add a defined concentration of recombinant USP15 enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic ubiquitin substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 535 nm emission for Rhodamine110) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of TGF-β Pathway Activation
This cell-based assay assesses the effect of this compound on a downstream event in the TGF-β signaling pathway.
Objective: To determine if this compound can inhibit TGF-β-induced phosphorylation of SMAD2.
Materials:
-
A suitable cell line (e.g., HeLa, HEK293T)
-
This compound
-
TGF-β1 ligand
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2, anti-SMAD2, anti-USP15, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated SMAD2 to total SMAD2.
NF-κB Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB and its modulation by this compound.
Objective: To assess the inhibitory effect of this compound on NF-κB activation.
Materials:
-
A cell line stably or transiently expressing an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
This compound
-
NF-κB stimulus (e.g., TNFα or IL-1β)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cell line in a white, clear-bottom 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNFα) for a specified time (e.g., 6-8 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
Calculate the fold induction of NF-κB activity and the percentage of inhibition by this compound.
Cell Viability Assay
This assay determines the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Objective: To determine the IC50 of this compound for cell viability in specific cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., non-small cell lung carcinoma, leukemia cell lines)
-
This compound
-
Cell culture medium and supplements
-
A viability assay reagent (e.g., MTT, MTS, or a reagent based on ATP content like CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of a USP15 inhibitor like this compound.
Conclusion
This compound is a valuable research tool for investigating the biological roles of USP15. Its mechanism of action is centered on the direct inhibition of USP15's deubiquitinase activity, leading to the modulation of key signaling pathways such as TGF-β and NF-κB. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other potential USP15 inhibitors, which will be crucial for advancing our understanding of USP15 in health and disease and for the development of novel therapeutics. Further studies in peer-reviewed settings are necessary to expand upon the currently available quantitative data and to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP15 stabilizes TGF-β receptor I and promotes oncogenesis through the activation of TGF-β signaling in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. USP15 potentiates NF-κB activation by differentially stabilizing TAB2 and TAB3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. life-science-alliance.org [life-science-alliance.org]
The Multifunctional Deubiquitinase USP15: A Technical Guide to Its Core Functions, Regulatory Pathways, and Therapeutic Potential
Abstract Ubiquitin-Specific Peptidase 15 (USP15) is a multifaceted deubiquitinating enzyme (DUB) that plays a critical role in the regulation of numerous cellular processes by reversing protein ubiquitination.[1][2] As a member of the largest family of DUBs, USP15 utilizes its catalytic activity to remove ubiquitin moieties from a diverse range of substrate proteins, thereby controlling their stability, localization, and function.[3][4][5] This technical guide provides an in-depth exploration of USP15's function, with a focus on its regulatory roles in key signaling pathways, including Transforming Growth Factor-β (TGF-β), Nuclear Factor-κB (NF-κB), antiviral innate immunity, and the DNA Damage Response (DDR). We summarize its known substrates, provide detailed methodologies for its experimental study, and discuss its emerging significance as a therapeutic target in oncology and inflammatory diseases.[2][6][7]
Introduction to USP15
The covalent attachment of ubiquitin to proteins, a process known as ubiquitination, is a fundamental post-translational modification that governs a vast array of cellular functions, from protein degradation to signal transduction.[1][5] This process is dynamically reversed by deubiquitinating enzymes (DUBs).[1] USP15 is a cysteine protease belonging to the Ubiquitin-Specific Protease (USP) family, the largest subclass of DUBs in the human genome.[6][8]
Structurally, USP15 contains multiple functional domains, including an N-terminal region with Domains present in Ubiquitin-Specific Proteases (DUSP) and a Ubiquitin-Like (UBL) domain, which are crucial for substrate recognition and protein-protein interactions.[4][9] Its catalytic activity resides in a conserved USP domain containing a catalytic triad of cysteine, histidine, and aspartate residues.[6][10] USP15 is known to cleave various polyubiquitin chain linkages, including Lys48-linked chains that target proteins for proteasomal degradation, and Lys63-linked chains involved in signaling scaffolds.[3] Through its diverse interactions and catalytic functions, USP15 has emerged as a pivotal regulator of cellular homeostasis and a key factor in the pathogenesis of various diseases.[2][4]
The Role of USP15 in Key Cellular Signaling Pathways
USP15 exerts its influence across several critical signaling networks. Its ability to deubiquitinate key signaling components often acts as a switch that can fine-tune the cellular response to external and internal stimuli.
TGF-β and BMP Signaling Pathway
USP15 is a critical positive regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][11] In advanced cancers like glioblastoma, the TGF-β pathway often acts as an oncogenic factor, and high USP15 expression correlates with high TGF-β activity.[11][12]
-
Mechanism of Action : USP15 binds to the SMAD7-SMURF2 E3 ubiquitin ligase complex.[1][11] This interaction allows USP15 to oppose the SMURF2-mediated ubiquitination and subsequent degradation of the Type I TGF-β receptor (TβRI).[1][13] By deubiquitinating and stabilizing TβRI, USP15 enhances the cellular response to TGF-β ligands, leading to increased phosphorylation of downstream SMAD proteins.[11][14] Additionally, USP15 can directly deubiquitinate and stabilize receptor-regulated SMADs (R-SMADs), further amplifying the signal.[3][4]
NF-κB Signaling: A Dual Regulatory Role
The function of USP15 in the NF-κB pathway is complex and appears to be highly context-dependent, with studies reporting both activating and suppressive roles.[1]
-
Activation : USP15 can potentiate NF-κB activation in response to stimuli like TNFα and IL-1β.[15] It achieves this by interacting with the TAK1-TAB complex and stabilizing the key adaptors TAB2 and TAB3.[15] USP15 inhibits both the proteasomal and autophagic degradation of TAB2/3, ensuring robust activation of the downstream IKK complex.[15] In some cancers, USP15 has also been shown to deubiquitinate and stabilize the p65 subunit of NF-κB.[1]
-
Suppression : In other contexts, USP15 associates with the COP9 signalosome (CSN) complex.[1][4] Through this association, USP15 can deubiquitinate and stabilize IκBα, the primary inhibitor of the NF-κB complex.[1][2][4] By preventing IκBα degradation, USP15 effectively sequesters NF-κB in the cytoplasm and dampens the inflammatory response.[1]
Antiviral Innate Immunity
USP15 is a crucial positive regulator of the RIG-I-like receptor (RLR) pathway, which detects viral RNA and initiates a type I interferon (IFN) response.[16][17]
-
Mechanism of Action : The E3 ligase TRIM25 is essential for the activation of the viral RNA sensor RIG-I through K63-linked ubiquitination.[16] However, TRIM25 itself is targeted for proteasomal degradation via K48-linked ubiquitination by the Linear Ubiquitin Assembly Complex (LUBAC).[17][18] USP15 directly interacts with and deubiquitinates TRIM25, specifically removing the degradative K48-linked chains.[16][17] This stabilization of TRIM25 ensures a sustained and effective RIG-I-mediated production of type I IFN, leading to a robust antiviral state.[4][16] Depletion of USP15 results in decreased IFN production and enhanced viral replication.[17]
DNA Damage Response and Genome Integrity
USP15 is integral to the maintenance of genomic stability through its role in the DNA Damage Response (DDR), specifically in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs).[2][6]
-
Mechanism of Action : Following a DSB, USP15 is phosphorylated and recruited to the damage site by the mediator protein MDC1.[6][19] At the break site, USP15's primary role is to deubiquitinate BARD1, the binding partner of the critical tumor suppressor BRCA1.[2][6] This deubiquitination step is crucial for the stable retention of the BRCA1/BARD1 complex at the DSB, which is a prerequisite for efficient HR repair.[6] Consequently, the loss of USP15 function impairs HR, leading to genomic instability and hypersensitivity to therapies like PARP inhibitors, which are particularly effective against HR-deficient cells.[6][20]
Summary of USP15 Substrates and Interactions
The functional diversity of USP15 is reflected in its wide range of identified substrates. The table below summarizes key substrates and the functional consequences of their deubiquitination by USP15.
| Substrate | E3 Ligase Counterpart | Functional Outcome of Deubiquitination by USP15 | Key Pathway |
| TβRI (ALK5) | SMURF2 | Stabilization; enhanced signaling | TGF-β |
| R-SMADs | SMURF1 | Stabilization; enhanced signaling | TGF-β / BMP |
| TRIM25 | LUBAC | Stabilization; sustained antiviral response | Antiviral Immunity |
| BARD1 | Not specified | Retention at DSBs; promotes HR repair | DNA Damage Response |
| TAB2 / TAB3 | Not specified | Stabilization; enhanced NF-κB activation | NF-κB |
| IκBα | SCF-β-TrCP | Stabilization; suppression of NF-κB activation | NF-κB |
| MDM2 | Itself | Stabilization; promotes p53 degradation | p53 Signaling |
| p53 | MDM2 | Stabilization; promotes p53 activity | p53 Signaling |
| FUS | Not specified | Stabilization; maintains genome integrity | DNA Damage Response |
Methodologies for Studying USP15 Function
Investigating the function of USP15 requires a combination of biochemical, molecular, and cell-based assays. Below are protocols for key experiments.
In Vitro Deubiquitination Assay
-
Principle : To directly assess the catalytic activity of USP15 on a specific ubiquitinated substrate.
-
Methodology :
-
Substrate Preparation : Generate a ubiquitinated substrate in vitro using a purified E1 activating enzyme, an E2 conjugating enzyme, a specific E3 ligase (e.g., SMURF2 for TβRI), and biotinylated ubiquitin. Purify the ubiquitinated substrate.
-
DUB Reaction : Incubate the ubiquitinated substrate with varying concentrations of recombinant, purified USP15 (wild-type and a catalytically inactive mutant, e.g., C269S, as a negative control) in DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT) at 37°C for 1-2 hours.
-
Detection : Terminate the reaction by adding SDS-PAGE loading buffer and heating. Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Analysis : Perform a Western blot using an antibody against the substrate to observe the shift from high-molecular-weight ubiquitinated species to the lower-molecular-weight unmodified form. Alternatively, use streptavidin-HRP to detect the biotinylated ubiquitin signal. A decrease in the ubiquitinated substrate in the presence of wild-type USP15, but not the mutant, confirms its DUB activity.
-
Co-Immunoprecipitation (Co-IP) for Protein Interaction
-
Principle : To determine if USP15 physically interacts with a putative substrate or binding partner within a cellular context.
-
Methodology :
-
Cell Culture and Lysis : Culture HEK293T or other suitable cells, optionally transfecting with tagged versions of USP15 and the protein of interest (e.g., Flag-USP15 and HA-TRIM25). Lyse the cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and DUB inhibitors (e.g., PR-619, NEM).
-
Immunoprecipitation : Pre-clear the lysate with protein A/G agarose beads. Incubate the cleared lysate with an antibody against one of the proteins (e.g., anti-Flag antibody) overnight at 4°C.
-
Capture and Wash : Add fresh protein A/G beads to capture the antibody-protein complexes. Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specific binders.
-
Elution and Detection : Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the input lysate and the immunoprecipitated samples by Western blotting using antibodies against both USP15 and the putative interacting protein. The presence of the second protein in the IP sample indicates an interaction.
-
Cellular Reporter Assay for Pathway Activity
-
Principle : To measure the functional impact of USP15 on a specific signaling pathway's transcriptional output.
-
Methodology :
-
Cell Transfection : Co-transfect cells (e.g., A549 cells for TGF-β) with a pathway-specific luciferase reporter plasmid (e.g., (CAGA)12-Luc for TGF-β) and a constitutively expressed control reporter (e.g., Renilla luciferase). Also, introduce siRNA targeting USP15 or a non-targeting control siRNA.
-
Stimulation : After 24-48 hours to allow for protein knockdown, stimulate the cells with the appropriate ligand (e.g., TGF-β1).
-
Lysis and Measurement : Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.
-
Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A significant decrease in normalized luciferase activity in USP15-depleted cells compared to control cells upon stimulation indicates that USP15 is a positive regulator of the pathway.
-
Therapeutic Implications and Drug Development
The central role of USP15 in pathways that are frequently dysregulated in human disease makes it an attractive target for therapeutic intervention.[2][21]
-
Oncology : The amplification of the USP15 gene and its role in promoting oncogenic TGF-β signaling in glioblastoma, breast, and ovarian cancers highlight its potential as a cancer target.[4][12] Furthermore, its function in HR repair suggests that inhibiting USP15 could sensitize BRCA-proficient tumors to PARP inhibitors, expanding the utility of this class of drugs.[6][20]
-
Inflammatory and Autoimmune Diseases : Given its complex role in regulating NF-κB and other immune signaling pathways, modulating USP15 activity could offer therapeutic benefits for inflammatory disorders.[7]
-
Inhibitor Development : The development of specific USP15 inhibitors is an active area of research. Strategies include the screening of small-molecule libraries and the engineering of ubiquitin variants (UbVs) that can selectively bind to and inhibit USP15.[22][23]
| Inhibitor | Type | IC50 | Mechanism of Action | Therapeutic Area |
| Mitoxantrone | Small Molecule | ~33 µM | Binds near the catalytic site, likely through hydrophobic interactions. | Oncology, MS |
| Ubiquitin Variants (UbVs) | Engineered Protein | Potent (nM range) | Bind and lock the catalytic site in an inactive conformation or target adaptor domains. | Research, Potential Therapeutics |
| USP15-Inh | Small Molecule | Not specified | Selectively damages leukemia progenitor cells by re-engaging redox responses. | Oncology (Leukemia) |
Conclusion
USP15 is a deubiquitinase with a remarkably diverse and critical set of functions in cellular regulation. From fine-tuning the output of major signaling pathways like TGF-β and NF-κB to standing guard over genome integrity and orchestrating antiviral defenses, its influence is far-reaching. While its context-dependent dual roles present a challenge, they also offer a wealth of opportunities for therapeutic intervention. A deeper understanding of its substrate specificity and regulatory mechanisms will be paramount for successfully targeting USP15 in cancer, inflammatory diseases, and beyond. Continued research and the development of selective inhibitors will undoubtedly unlock the full therapeutic potential of modulating this master regulatory enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The Regulations of Deubiquitinase USP15 and Its Pathophysiological Mechanisms in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multifaceted Roles of USP15 in Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The deubiquitylating enzyme USP15 regulates homologous recombination repair and cancer cell response to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. genecards.org [genecards.org]
- 9. mdpi.com [mdpi.com]
- 10. Variety in the USP deubiquitinase catalytic mechanism | Life Science Alliance [life-science-alliance.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. USP15 stabilizes TGF-β receptor I and promotes oncogenesis through the activation of TGF-β signaling in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. USP15 potentiates NF-κB activation by differentially stabilizing TAB2 and TAB3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. The ubiquitin-specific protease USP15 promotes RIG-I-mediated antiviral signaling by deubiquitylating TRIM25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ubiquitination in the Antiviral Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cusabio.com [cusabio.com]
- 21. Ubiquitin Variant Inhibitors Meet the Deubiquitinase USP15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Structural and Functional Characterization of Ubiquitin Variant Inhibitors of USP15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Usp15-IN-1: A Technical Guide to its Target Protein and Associated Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 15 (USP15) is a deubiquitinating enzyme (DUB) that plays a critical role in a multitude of cellular processes by removing ubiquitin moieties from target proteins, thereby regulating their stability, activity, and localization.[1][2][3] Its involvement in key signaling pathways, including Transforming Growth Factor-β (TGF-β), Nuclear Factor-kappa B (NF-κB), p53, and innate immunity, has positioned it as a significant therapeutic target in various diseases, particularly cancer.[1][4][5] Usp15-IN-1 is a potent and specific inhibitor of USP15, offering a valuable chemical tool for elucidating the physiological functions of USP15 and for exploring its therapeutic potential.[6][7][8] This technical guide provides a comprehensive overview of this compound, its target protein USP15, and the intricate signaling networks they modulate.
This compound: Properties and Activity
This compound is a small molecule inhibitor designed to specifically target the catalytic activity of USP15. Its inhibitory action allows for the investigation of USP15 function in a controlled and dose-dependent manner.
Quantitative Data for this compound
| Parameter | Value | Cell Lines/System | Reference |
| IC50 | 3.76 μM | In vitro enzymatic assay | [6][7][8] |
| Anti-proliferative IC50 | 1.94 μM | Non-small cell lung carcinoma cells | [6] |
| Anti-proliferative IC50 | 2.22 μM | Leukemia cells | [6] |
The Target Protein: USP15
USP15 is a member of the ubiquitin-specific protease family, characterized by a conserved catalytic domain.[9][10] It is a large, multi-domain protein, which allows for complex regulation and substrate specificity.[11]
Key Substrates and Interacting Partners of USP15
USP15 interacts with and deubiquitinates a wide array of proteins, thereby influencing their function. Some of the key substrates and interacting partners include:
-
TGF-β Receptor I (TβRI): USP15 stabilizes TβRI by removing ubiquitin chains, thus promoting TGF-β signaling.[1][11]
-
SMADs (SMAD1, SMAD2, SMAD3): As downstream effectors of the TGF-β pathway, SMADs are deubiquitinated and activated by USP15.[11][12]
-
MDM2: USP15 stabilizes the E3 ubiquitin ligase MDM2, which in turn negatively regulates the tumor suppressor p53.[1][4]
-
p53: In some contexts, USP15 can directly deubiquitinate and stabilize p53.[1][4]
-
TRIM25: USP15 deubiquitinates and stabilizes TRIM25, a crucial E3 ligase in the RIG-I-mediated antiviral signaling pathway.[13]
-
REST: USP15 is involved in stabilizing newly synthesized RE1-silencing transcription factor (REST).[14]
-
PARP1: USP15 interacts with and deubiquitinates PARP1, a key enzyme in DNA repair.[15]
-
YY1: USP15 can deubiquitinate and stabilize the transcription factor Yin Yang 1 (YY1), which is a known repressor of HIV-1 transcription.[16]
Signaling Pathways Modulated by USP15
The diverse substrate portfolio of USP15 places it at the crossroads of several critical signaling pathways. Inhibition of USP15 with this compound can therefore have profound effects on cellular function.
TGF-β Signaling Pathway
USP15 is a positive regulator of the TGF-β signaling pathway.[1] It deubiquitinates and stabilizes the TGF-β receptor I (TβRI), preventing its degradation and thereby enhancing the cellular response to TGF-β.[1][11] Furthermore, USP15 can deubiquitinate and activate downstream SMAD proteins, which are key transcription factors mediating TGF-β responses.[11][12]
Figure 1: USP15 positively regulates TGF-β signaling by deubiquitinating and stabilizing TβRI.
NF-κB Signaling Pathway
The role of USP15 in the NF-κB pathway is complex and appears to be context-dependent. Some studies suggest that USP15 can deubiquitinate and stabilize IκBα, an inhibitor of NF-κB, thereby suppressing NF-κB activity.[11] However, other reports indicate that USP15 can positively regulate TNFα- and IL-1β-induced NF-κB activation by stabilizing TAK1-binding proteins (TAB2/3).[4]
Figure 2: USP15 can promote NF-κB signaling by stabilizing TAB2/3.
p53 Regulation
USP15's regulation of the tumor suppressor p53 is multifaceted.[1] It can directly deubiquitinate and stabilize p53, leading to the activation of p53 target genes involved in cell cycle arrest and apoptosis.[1][4] Conversely, USP15 can also stabilize MDM2, an E3 ubiquitin ligase that targets p53 for degradation, thereby indirectly promoting p53 downregulation.[1][4] The net effect of USP15 on p53 activity likely depends on the specific cellular context and post-translational modifications of the involved proteins.
Figure 3: The dual role of USP15 in regulating p53 stability.
RIG-I-Mediated Antiviral Signaling
USP15 plays a crucial role in the innate immune response to viral infections.[13] It deubiquitinates and stabilizes the E3 ubiquitin ligase TRIM25.[13] TRIM25, in turn, mediates the K63-linked ubiquitination of the viral RNA sensor RIG-I, which is essential for its activation and the subsequent production of type I interferons (IFNs).[13] By stabilizing TRIM25, USP15 enhances the RIG-I-mediated antiviral response.[13]
Figure 4: USP15 enhances RIG-I antiviral signaling by stabilizing TRIM25.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to study USP15 and its inhibitors.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This technique is used to determine if two proteins physically interact within a cell.
Workflow:
Figure 5: General workflow for a co-immunoprecipitation experiment.
Detailed Steps:
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to maintain protein-protein interactions. The buffer should contain protease and phosphatase inhibitors.
-
Pre-clearing: The cell lysate is incubated with Protein A/G beads to reduce non-specific binding.
-
Antibody Incubation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-USP15). A control incubation with a non-specific IgG antibody should be performed in parallel.
-
Immunoprecipitation: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the "prey" protein (e.g., anti-PARP1) and the "bait" protein (USP15) to confirm a successful pulldown.
In Vitro Deubiquitination Assay
This assay directly measures the enzymatic activity of USP15 on a ubiquitinated substrate.
Workflow:
Figure 6: Workflow for an in vitro deubiquitination assay.
Detailed Steps:
-
Substrate Ubiquitination: The substrate protein of interest is ubiquitinated in vitro using purified E1, E2, and E3 enzymes, and ubiquitin.
-
Deubiquitination Reaction: The ubiquitinated substrate is incubated with recombinant, purified USP15 in a reaction buffer. To test the effect of this compound, the inhibitor is pre-incubated with USP15 before adding the substrate.
-
Time Points: The reaction is allowed to proceed for various time points.
-
Reaction Quenching: The reaction is stopped at each time point by adding SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: The reaction products are resolved by SDS-PAGE and analyzed by western blot using an antibody against the substrate protein. A decrease in the high-molecular-weight smear of ubiquitinated protein and an increase in the unmodified protein band indicate deubiquitinating activity.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Workflow:
Figure 7: General workflow for a cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded at an appropriate density in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added, which is converted by metabolically active cells into a purple formazan product. A solubilization solution is then added to dissolve the formazan crystals.
-
CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added, which generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
-
Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Conclusion
This compound is a valuable pharmacological tool for probing the multifaceted roles of USP15 in cellular signaling. The deubiquitinase USP15 is a central regulator of numerous pathways critical for cellular homeostasis, and its dysregulation is implicated in a range of pathologies. A thorough understanding of the molecular mechanisms by which USP15 and its inhibitors modulate these pathways is essential for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers dedicated to advancing our knowledge of this important enzyme and its potential as a drug target.
References
- 1. The Multifaceted Roles of USP15 in Signal Transduction [mdpi.com]
- 2. The Multifaceted Roles of USP15 in Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Multifaceted Roles of USP15 in Signal Transduction | Semantic Scholar [semanticscholar.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. The structure of the deubiquitinase USP15 reveals a misaligned catalytic triad and an open ubiquitin-binding channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | DUB | TargetMol [targetmol.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. USP15 - Wikipedia [en.wikipedia.org]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. The Regulations of Deubiquitinase USP15 and Its Pathophysiological Mechanisms in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USP15 ubiquitin specific peptidase 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. The Ubiquitin-Specific Protease USP15 Promotes RIG-I–Mediated Antiviral Signaling by Deubiquitylating TRIM25 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The deubiquitylase USP15 stabilizes newly synthesized REST and rescues its expression at mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ectopic USP15 expression inhibits HIV-1 transcription involving changes in YY1 deubiquitination and stability - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ubiquitin-Specific Peptidase 15 in TGF-beta Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is implicated in numerous pathologies, most notably in cancer, where it can paradoxically switch from a tumor-suppressive to a tumor-promoting role. A key mechanism governing the fidelity and intensity of TGF-β signaling is the post-translational modification of its components, particularly through ubiquitination. This technical guide provides an in-depth exploration of the multifaceted role of Ubiquitin-Specific Peptidase 15 (USP15), a deubiquitinating enzyme (DUB), in modulating the TGF-β signaling cascade. USP15 has emerged as a critical positive regulator of this pathway, and its intricate interactions present a promising avenue for therapeutic intervention.
Core Mechanism of USP15 in TGF-β Signaling
USP15 primarily enhances TGF-β signaling by stabilizing key components of the pathway that are otherwise targeted for degradation by the ubiquitin-proteasome system. The central role of USP15 involves the deubiquitination of the type I TGF-β receptor (TβR-I) and the E3 ubiquitin ligase SMURF2.
Stabilization of the Type I TGF-β Receptor (TβR-I)
TGF-β signaling is initiated upon ligand binding to the type II TGF-β receptor (TβR-II), which then recruits and phosphorylates TβR-I. The activity of TβR-I is tightly controlled by the E3 ubiquitin ligase SMURF2, which, in complex with the inhibitory SMAD, SMAD7, targets TβR-I for ubiquitination and subsequent proteasomal degradation. This serves as a negative feedback loop to attenuate the signal.
USP15 counteracts this process by directly interacting with the SMAD7-SMURF2 complex at the receptor.[1][2] Through its deubiquitinase activity, USP15 removes the ubiquitin chains from TβR-I, thereby preventing its degradation and leading to its stabilization at the cell surface.[1][2][3] This results in a sustained and amplified downstream signal.
Regulation of SMURF2 Activity
Beyond its direct action on TβR-I, USP15 also targets SMURF2 for deubiquitination.[4][5][6] Specifically, USP15 removes ubiquitin chains from Lys734 in the catalytic C-lobe of SMURF2.[4] This deubiquitination event is crucial for maintaining the catalytic activity of SMURF2.[4][5] This seemingly paradoxical role suggests a highly context-dependent and balanced regulation, where USP15 fine-tunes the overall signaling output.
Interaction with SMAD Proteins
USP15 has also been shown to interact with and deubiquitinate receptor-activated SMADs (R-SMADs), such as SMAD2 and SMAD3.[7][8][9] Monoubiquitination of R-SMADs can inhibit their ability to bind to DNA, thus repressing TGF-β target gene transcription.[9] By removing these ubiquitin marks, USP15 promotes the formation of active SMAD complexes and their subsequent transcriptional activity.[7][9]
Signaling Pathway and Logical Relationships
The following diagrams illustrate the core signaling pathway of USP15 in TGF-β signaling and the logical relationship of its regulatory functions.
References
- 1. Luciferase reporter assay for determination of TGF-β activity [bio-protocol.org]
- 2. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Dynamics of TGF-β signaling reveal adaptive and pulsatile behaviors reflected in the nuclear localization of transcription factor Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The structure of the deubiquitinase USP15 reveals a misaligned catalytic triad and an open ubiquitin-binding channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
USP15's Crucial Role in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin-Specific Protease 15 (USP15), a deubiquitinating enzyme (DUB), has emerged as a critical regulator in the intricate network of the DNA Damage Response (DDR). Its function is pivotal for maintaining genomic integrity, and its dysregulation is implicated in tumorigenesis. This document provides an in-depth analysis of USP15's involvement in DNA damage repair, focusing on its role in Homologous Recombination (HR) and the stabilization of key DDR proteins. We detail the molecular mechanisms, present quantitative data from key experiments, outline relevant experimental protocols, and visualize the signaling pathways, offering a comprehensive resource for researchers and drug development professionals exploring novel cancer therapeutics.
Introduction: The DNA Damage Response and the Role of Ubiquitination
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Cells have evolved two primary pathways to repair DSBs: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homologous Recombination (HR) pathway.[1] The choice between these pathways is tightly regulated and crucial for maintaining genomic stability. Post-translational modifications, particularly ubiquitination and deubiquitination, are essential for the orchestration of the DDR, controlling protein stability, localization, and activity.[2][3] Deubiquitinating enzymes (DUBs) reverse the ubiquitination process, providing a critical layer of regulatory control. USP15 is a member of the largest subfamily of cysteine protease DUBs and has been identified as a key player in the DDR.[1]
Core Mechanism I: USP15 as a Key Regulator of Homologous Recombination
Recent evidence has firmly established USP15 as a vital component of the HR repair pathway.[1][2] Its primary function in this context is to ensure the proper retention of the BRCA1/BARD1 complex at the sites of DNA damage, a critical step for initiating DNA end resection and subsequent repair.[1][4]
Signaling Pathway and Molecular Interactions
Upon the induction of a DSB, the apical DDR kinase Ataxia-Telangiectasia Mutated (ATM) is activated.[2] This initiates a signaling cascade leading to the recruitment of USP15 to the damage site. The key steps are as follows:
-
Recruitment by MDC1: The Mediator of DNA Damage Checkpoint 1 (MDC1) protein is an early responder to DSBs. USP15 is recruited to these sites through a direct interaction with MDC1.[1][4]
-
ATM-Dependent Phosphorylation: This recruitment is contingent upon the phosphorylation of USP15 at serine 678 (S678) by ATM.[1][2] Mutations preventing this phosphorylation (e.g., S678A) abrogate USP15's ability to localize to DSBs and perform its function in HR.[1]
-
Deubiquitination of BARD1: Once at the DSB, USP15's deubiquitinase activity targets the BRCA1-Associated RING Domain 1 (BARD1) protein. Specifically, USP15 deubiquitinates the BRCT domain of BARD1.[1][5]
-
Enhanced BARD1-HP1γ Interaction: The deubiquitination of BARD1 by USP15 promotes its interaction with Heterochromatin Protein 1 gamma (HP1γ).[1][4]
-
BRCA1/BARD1 Retention: This enhanced interaction is crucial for the stable retention of the entire BRCA1/BARD1 heterodimer at the DSB site during later stages of the repair process.[1]
-
Promotion of HR: By ensuring the sustained presence of BRCA1/BARD1, USP15 facilitates DNA end resection and promotes efficient HR repair.[1]
Depletion of USP15 does not affect the recruitment of upstream factors like γH2AX, MDC1, or RNF8, but specifically impairs the accumulation of downstream effectors such as BARD1, BRCA1, RPA, and RAD51 at damage sites.[1]
Caption: USP15 signaling pathway in Homologous Recombination.
Quantitative Data: USP15 Depletion Impairs HR and Sensitizes Cells to PARP Inhibitors
The functional consequences of USP15 loss have been quantified through various cellular assays. Depletion of USP15 leads to a significant defect in HR, which in turn creates a synthetic lethal relationship with the inhibition of Poly-(ADP-ribose) polymerase (PARP).
| Experimental Readout | Control Cells | USP15-KO Cells | Fold Change/Effect | Citation |
| HR Efficiency (DR-GFP Assay) | Normalized to 100% | ~40-50% | ~2-fold decrease | [1][4] |
| NHEJ Efficiency (EJ5-GFP Assay) | Normalized to 100% | ~120% | Minor increase | [1][4] |
| γH2AX Foci (24h post-IR) | Baseline levels | Sustained high levels | Defective repair | [1] |
| RAD51 Foci Formation (post-IR) | Robust formation | Compromised accumulation | Impaired HR initiation | [1] |
| Sensitivity to PARP Inhibitor (AZD2281) | Less sensitive | Hypersensitive | Increased cell killing | [1] |
| Spontaneous 53BP1 Foci | Low | Significantly increased | Increased genomic stress | [6] |
| Spontaneous Micronuclei | Low | Significantly increased | Increased genomic instability | [6] |
Core Mechanism II: USP15 Stabilizes ATM via K48-Linked Deubiquitination
Beyond its role downstream of ATM, USP15 also acts as a crucial upstream regulator by directly controlling the stability of the ATM protein itself. This positions USP15 as a master regulator of the DSB response, influencing both the core sensor kinase and downstream effector pathways.
Signaling Pathway and Molecular Interactions
In response to radiation-induced DNA damage, USP15 expression is upregulated.[7][8] USP15 then directly interacts with and stabilizes ATM.
-
Direct Interaction: USP15 physically binds to ATM. This interaction has been confirmed through co-immunoprecipitation and proximity ligation assays.[7]
-
K48-Linked Deubiquitination: USP15 specifically removes K48-linked ubiquitin chains from ATM.[7][8] K48-linked ubiquitination is a canonical signal for proteasomal degradation.[9]
-
ATM Stabilization: By removing the degradation signal, USP15 protects ATM from being broken down by the proteasome, thereby increasing its cellular abundance and ensuring a robust and sustained DDR.[7]
-
Amplified DDR Signaling: Stabilized ATM can then phosphorylate its numerous downstream targets (e.g., H2AX, CHK2, and USP15 itself) to fully activate cell cycle checkpoints and DNA repair.[7][10]
Pharmacological inhibition or genetic depletion of USP15 leads to reduced ATM levels, exacerbating DNA damage and tissue injury following radiation.[7][8]
Caption: USP15-mediated stabilization of ATM.
Other Key Interactions of USP15 in Genome Integrity
-
FUS: USP15 interacts with and stabilizes the DNA repair factor FUS (fused in sarcoma). Depletion of USP15 in leukemia cells reduces cytoplasmic FUS levels, linking USP15 to the DDR in the context of hematopoiesis.[6][11]
-
PARP1: There is evidence suggesting that USP15 can interact with and deubiquitinate PARP1, thereby increasing its stability and promoting DNA repair and proliferation in certain cancer cells.[12]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments used to elucidate USP15's function.
Immunofluorescence (IF) for DNA Damage Foci
-
Objective: To visualize the recruitment and retention of DDR proteins (e.g., γH2AX, 53BP1, RAD51) to sites of DSBs.
-
Methodology:
-
Seed cells (e.g., U2OS or HeLa) on glass coverslips.
-
Induce DNA damage (e.g., 2-10 Gy of ionizing radiation) and allow cells to recover for specified time points (e.g., 1, 8, 24 hours).
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-γH2AX, mouse anti-53BP1) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto slides and visualize using a fluorescence or confocal microscope.
-
Quantify by counting the number of foci per cell. A cell is typically scored as positive if it contains >10 foci.[6]
-
Co-Immunoprecipitation (Co-IP) and In Vivo Ubiquitination Assay
-
Objective: To determine protein-protein interactions (e.g., USP15-BARD1, USP15-ATM) and assess the ubiquitination status of a target protein in vivo.
-
Methodology:
-
Transfect HEK293T cells with expression vectors for tagged proteins (e.g., HA-USP15, Flag-BARD1, His-Ubiquitin).
-
For ubiquitination assays, treat cells with a proteasome inhibitor (e.g., 20 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse cells in a non-denaturing lysis buffer (for Co-IP) or a denaturing buffer (1% SDS, for ubiquitination assays) to disrupt protein complexes.
-
For ubiquitination assays, dilute the denatured lysate 10-fold with non-denaturing buffer to renature proteins.
-
Incubate the lysate with an antibody against the protein of interest (e.g., anti-Flag) coupled to Protein A/G magnetic beads overnight at 4°C.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the interacting partner (for Co-IP) or against the ubiquitin tag (e.g., anti-His or anti-HA) to detect ubiquitinated species.[1]
-
DR-GFP Homologous Recombination Reporter Assay
-
Objective: To quantitatively measure the efficiency of HR in living cells.
-
Methodology:
-
Use a cell line (e.g., U2OS-DR-GFP) that has a stably integrated HR reporter cassette. The cassette contains a mutated GFP gene (SceGFP) and a downstream GFP donor fragment.
-
Co-transfect the cells with an expression vector for the I-SceI endonuclease (to create a specific DSB in the reporter) and a control plasmid (e.g., mCherry to track transfection efficiency).
-
In parallel, knockdown or knockout USP15 using siRNA or CRISPR-Cas9.
-
After 48-72 hours, successful HR repair of the DSB using the donor template will reconstitute a functional GFP gene.
-
Harvest the cells and analyze the percentage of GFP-positive cells within the transfected (mCherry-positive) population using flow cytometry.
-
Normalize the HR efficiency of USP15-depleted cells to that of control cells.[1]
-
Caption: General experimental workflow to study USP15 in DNA repair.
Clinical Significance and Therapeutic Implications
The critical role of USP15 in DNA repair has significant implications for cancer therapy.
-
Biomarker for PARP Inhibitor Sensitivity: Cancers with deletions or inactivating mutations in USP15 exhibit HR defects.[1][13] These tumors may be susceptible to treatment with PARP inhibitors, expanding the utility of these drugs beyond just BRCA1/2-mutated cancers.[1][5] Therefore, USP15 status could serve as a potential biomarker to stratify patients for PARP inhibitor therapy.
-
Potential Drug Target: Conversely, in tumors with proficient HR, inhibiting USP15 could be a strategy to induce "BRCAness" and sensitize them to PARP inhibitors or other DNA-damaging agents. Developing small molecule inhibitors against USP15 is an active area of research for combination cancer therapies.
-
Radiotherapy: The finding that USP15 stabilizes ATM suggests that inhibiting USP15 could also sensitize tumors to radiotherapy, which relies on inducing catastrophic DNA damage in cancer cells.[7]
Conclusion
USP15 is a multifaceted deubiquitinase that acts as a central node in the DNA damage response. It safeguards genomic stability through at least two critical mechanisms: promoting the retention of the BRCA1/BARD1 complex at DSBs to facilitate Homologous Recombination, and directly stabilizing the master DDR kinase ATM. Loss of USP15 function cripples the HR pathway, leading to genomic instability and creating a therapeutic vulnerability that can be exploited with agents like PARP inhibitors. A thorough understanding of these pathways is essential for developing novel biomarkers and therapeutic strategies aimed at targeting DNA repair pathways in cancer.
References
- 1. The deubiquitylating enzyme USP15 regulates homologous recombination repair and cancer cell response to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of deubiquitinating enzymes in DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The deubiquitylating enzyme USP15 regulates homologous recombination repair and cancer cell response to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USP15 Deubiquitinase Safeguards Hematopoiesis and Genome Integrity in Hematopoietic Stem Cells and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. USP15 regulates radiation-induced DNA damage and intestinal injury through K48-linked deubiquitination and stabilisation of ATM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquitination Links DNA Damage and Repair Signaling to Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) The Deubiquitylating Enzyme USP15 Regulates [research.amanote.com]
- 11. USP15 Deubiquitinase Safeguards Hematopoiesis and Genome Integrity in Hematopoietic Stem Cells and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cusabio.com [cusabio.com]
Usp15-IN-1: A Deep Dive into a Novel Cancer Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin-specific protease 15 (USP15) has emerged as a compelling target in oncology. As a deubiquitinating enzyme (DUB), USP15 plays a critical role in regulating the stability and function of key proteins involved in major cancer-associated signaling pathways, including the TGF-β, p53-MDM2, and Wnt/β-catenin pathways. Its dysregulation is implicated in the progression of various cancers, making it an attractive molecule for therapeutic intervention. Usp15-IN-1 is a potent and specific inhibitor of USP15 that has demonstrated significant anti-proliferative activity in cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its impact on critical signaling networks.
Introduction to USP15 in Cancer
Ubiquitination is a critical post-translational modification that governs protein fate and function. Deubiquitinating enzymes (DUBs) counteract this process, and their dysregulation can lead to oncogenesis. USP15 is a member of the ubiquitin-specific protease family and has been shown to be overexpressed in several cancers, including breast cancer, gastric cancer, and glioblastoma.[1][2] By removing ubiquitin chains from target proteins, USP15 can stabilize oncoproteins and key signaling mediators, thereby promoting cancer cell proliferation, survival, and invasion.[1][3] The multifaceted role of USP15 in various cancer-promoting pathways underscores its potential as a therapeutic target.
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor designed to specifically target the catalytic activity of USP15. By inhibiting USP15, this compound promotes the degradation of key oncoproteins, leading to anti-cancer effects.
Quantitative Data on this compound Efficacy
The following table summarizes the in vitro efficacy of this compound against various cancer cell lines.
| Compound | Target | Assay | Cell Line(s) | IC50 (µM) | Reference |
| This compound | USP15 | Biochemical Assay | - | 3.76 | [4] |
| This compound | Cell Proliferation | Cell Proliferation Assay | Non-small cell lung carcinoma | 1.94 | [4] |
| This compound | Cell Proliferation | Cell Proliferation Assay | Leukemia cells | 2.22 | [4] |
Signaling Pathways Modulated by this compound
USP15 is a key regulator of several critical signaling pathways implicated in cancer. This compound, by inhibiting USP15, can modulate these pathways to exert its anti-tumor effects.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. USP15 has been shown to deubiquitinate and stabilize the TGF-β receptor I (TβRI), thereby enhancing TGF-β signaling.[5][6] Inhibition of USP15 by this compound is expected to destabilize TβRI and attenuate pro-oncogenic TGF-β signaling.
Caption: TGF-β signaling pathway and the role of USP15.
p53-MDM2 Signaling Pathway
The tumor suppressor p53 is a crucial regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. USP15 has been shown to deubiquitinate and stabilize MDM2, thereby promoting the degradation of p53 and suppressing its tumor-suppressive functions.[7][8] By inhibiting USP15, this compound can lead to the destabilization of MDM2, resulting in the stabilization and activation of p53.
Caption: Regulation of the p53-MDM2 pathway by USP15.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. In some contexts, USP15 has been shown to regulate the Wnt/β-catenin signaling pathway. For instance, in gastric cancer, USP15 overexpression promotes the nuclear expression of β-catenin, thereby activating the pathway and promoting malignancy.[3] Inhibition of USP15 with this compound could therefore suppress oncogenic Wnt/β-catenin signaling.
Caption: Wnt/β-catenin signaling and the influence of USP15.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
In Vitro USP15 Deubiquitinase Inhibition Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of USP15.
Workflow:
Caption: Workflow for in vitro DUB inhibition assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human USP15 enzyme
-
This compound (dissolved in DMSO)
-
Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 48 µL of recombinant USP15 (final concentration ~1-5 nM) to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding 50 µL of Ub-AMC substrate (final concentration ~100-500 nM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
Calculate the reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Workflow:
Caption: Workflow for cell proliferation assay.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines (e.g., non-small cell lung carcinoma, leukemia)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
96-well clear or white microplates
-
Luminometer or absorbance plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
-
Immunoprecipitation and Western Blotting
This protocol is used to assess the effect of this compound on the ubiquitination status of USP15 target proteins.
Workflow:
Caption: Workflow for Immunoprecipitation and Western Blotting.
Methodology:
-
Reagents and Materials:
-
Cancer cell line of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein (for IP)
-
Protein A/G agarose or magnetic beads
-
Primary antibodies against ubiquitin and the target protein (for Western blot)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Culture cells and treat with this compound or DMSO for the desired time. Add a proteasome inhibitor for the last 4-6 hours of treatment to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against ubiquitin and the target protein.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Analyze the changes in the ubiquitination levels of the target protein upon treatment with this compound.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of various cancers. Its ability to specifically inhibit USP15 and modulate key oncogenic signaling pathways provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the full potential of this compound. Future studies should focus on in vivo efficacy studies, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies to enhance its anti-cancer activity. A deeper understanding of the complex role of USP15 in different cancer contexts will be crucial for the successful clinical translation of USP15 inhibitors like this compound.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. A Regulatory Network Analysis of the Importance of USP15 in Breast Cancer Metastasis and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 15 contributes to gastric cancer progression by regulating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. USP15 stabilizes TGF-β receptor I and promotes oncogenesis through the activation of TGF-β signaling in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitin-Specific Protease 15 Maintains Transforming Growth Factor-β Pathway Activity by Deubiquitinating Transforming Growth Factor-β Receptor I during Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USP15 stabilizes MDM2 to mediate cancer cell survival and inhibit antitumor T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
An In-depth Technical Guide to USP15: Substrates, Interacting Proteins, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Ubiquitin-Specific Peptidase 15 (USP15) is a deubiquitinating enzyme (DUB) that plays a crucial role in a multitude of cellular processes by removing ubiquitin from target proteins, thereby regulating their stability, activity, and localization.[1][2] As a member of the largest family of DUBs, the ubiquitin-specific proteases, USP15 is involved in diverse signaling pathways, including those critical for cancer progression, immune response, and neurodegenerative diseases.[1][2][3] Its complex and often contradictory roles in different cellular contexts make it an intriguing subject of study and a potential therapeutic target.[1][2] This guide provides a comprehensive overview of the known substrates and interacting partners of USP15, details the experimental methodologies used to identify them, and visualizes its involvement in key signaling pathways.
Quantitative Data Summary: USP15 Substrates and Interacting Proteins
The identification of USP15 substrates and interacting proteins is critical to understanding its cellular functions. The following tables summarize the key molecules known to associate with USP15.
Table 1: Validated Substrates of USP15
| Substrate | Cellular Process/Pathway | Consequence of Deubiquitination | Reference(s) |
| TGF-β Receptor I (TβRI/ALK5) | TGF-β Signaling | Stabilization, enhanced signaling | [3][4] |
| BMP Receptor I (ALK3) | BMP Signaling | Stabilization, enhanced signaling | [3] |
| R-SMADs (SMAD1, SMAD2, SMAD3) | TGF-β/BMP Signaling | Stabilization and activation | [3][4] |
| MDM2 | p53 Signaling | Stabilization, leading to p53 degradation | [2][3] |
| p53 | p53 Signaling | Stabilization (context-dependent) | [2][3] |
| Keap1 | Nrf2-Keap1 Pathway | Stabilization, leading to Nrf2 degradation | [3][5] |
| IκBα | NF-κB Signaling | Stabilization, inhibition of NF-κB pathway | [2][6] |
| TAB2/3 | NF-κB Signaling | Stabilization, activation of NF-κB pathway | [2][3] |
| BARD1 | DNA Damage Repair (HR) | Facilitates interaction with HP1γ | [7] |
| PRP31 | RNA Splicing | Regulation of spliceosome dynamics | [8][9] |
| HPV16 E6 Oncoprotein | Viral Oncology | Stabilization | [3][6] |
| FKBP5 | Apoptosis | Stabilization, promotion of apoptosis | [2] |
| TET2 | Immune Response | Inhibition of activity | [2] |
| IRS2 | IGF-1 Signaling | Regulation of signaling | [2] |
| HBx Protein | Viral Oncology | Stabilization | [2] |
| Mitochondrial Proteins | Mitophagy | Antagonizes Parkin-mediated ubiquitination | [10][11] |
Table 2: USP15 Interacting Proteins
| Interacting Protein | Function/Complex | Method of Identification | Reference(s) |
| COP9 Signalosome (CSN) | Cullin-RING Ligase Regulation | Mass Spectrometry, Co-IP | [3][4][6] |
| SMURF2 | E3 Ubiquitin Ligase | Co-IP | [3] |
| USP4 | Deubiquitinating Enzyme | Co-IP | [3][8] |
| SART3 | Splicing Factor/Targeting Factor | Co-IP | [3][8] |
| PRP19 Complex | E3 Ubiquitin Ligase (for PRP31) | Functional Assay | [8][9] |
| PRP8 | Spliceosome Component | Functional Assay | [9] |
| HP1γ | Chromatin Protein | Co-IP | [7] |
| Parkin | E3 Ubiquitin Ligase | Functional Assay | [3][10] |
Experimental Protocols
The identification and validation of USP15 substrates and interactors rely on a combination of biochemical, genetic, and biophysical methods.[12] Below are detailed methodologies for key experiments.
Co-IP is a gold-standard technique to identify and confirm protein-protein interactions in vivo.[13]
-
Principle: An antibody targeting a known protein (the "bait") is used to pull down this protein from a cell lysate. Proteins that interact with the bait protein are also pulled down and can be identified by Western blotting.
-
Protocol:
-
Cell Lysis: Culture and harvest cells expressing the bait and potential prey proteins. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1-2 hours at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-USP15) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting protein (the "prey").
-
This assay directly assesses the ability of a DUB to remove ubiquitin chains from a specific substrate.
-
Principle: A ubiquitinated substrate is incubated with a purified DUB enzyme. The change in the substrate's ubiquitination status is then analyzed, typically by Western blotting.
-
Protocol:
-
Substrate Preparation: Prepare the ubiquitinated substrate. This can be achieved through an in vitro ubiquitination reaction using purified E1, E2, E3 ligases, ubiquitin, and the substrate protein, or by immunoprecipitating the ubiquitinated substrate from cell lysates.
-
DUB Enzyme Preparation: Purify recombinant USP15 (both wild-type and a catalytically inactive mutant, e.g., C269A, as a negative control) from an expression system like E. coli.[7]
-
Deubiquitination Reaction: Incubate the ubiquitinated substrate with purified USP15 in a DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT) at 37°C for a specified time course (e.g., 0, 30, 60, 90 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein. A successful deubiquitination will show a decrease in high-molecular-weight ubiquitinated species and an increase in the unmodified substrate band.
-
TAP-MS is a high-throughput method used to identify protein interaction networks.[13][14]
-
Principle: A protein of interest is expressed as a fusion protein with a tandem affinity purification (TAP) tag. The protein and its binding partners are isolated from a cell lysate through two successive affinity purification steps, which minimizes the isolation of non-specific binders. The final purified protein complexes are then identified by mass spectrometry.
-
Protocol:
-
Vector Construction and Expression: Clone the cDNA of the protein of interest (e.g., USP15) into a vector containing a TAP tag (e.g., Protein A - TEV cleavage site - Calmodulin Binding Peptide). Express this construct in a suitable host system (e.g., yeast or mammalian cells).
-
First Affinity Purification: Lyse the cells and incubate the lysate with IgG-coupled beads to bind the Protein A portion of the tag. Wash the beads extensively.
-
Elution: Cleave the bound complexes from the IgG beads by incubation with Tobacco Etch Virus (TEV) protease.
-
Second Affinity Purification: Incubate the TEV eluate with calmodulin-coated beads in the presence of calcium. The Calmodulin Binding Peptide portion of the tag will bind to the beads.
-
Final Elution: After further washing, elute the purified protein complexes by adding a calcium-chelating agent like EGTA.
-
Mass Spectrometry Analysis: Separate the proteins in the final eluate by 1D SDS-PAGE. Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins represent the interactome of the original bait protein.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the complex roles of USP15.
References
- 1. mdpi.com [mdpi.com]
- 2. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Regulations of Deubiquitinase USP15 and Its Pathophysiological Mechanisms in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deubiquitinase USP15 modulates cellular redox and is a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. USP15 regulates dynamic protein-protein interactions of the spliceosome through deubiquitination of PRP31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The deubiquitinase USP15 antagonizes Parkin-mediated mitochondrial ubiquitination and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of USP15: A Double-Edged Sword in Cancer Biology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 15 (USP15), a member of the deubiquitinating enzyme (DUB) family, has emerged as a critical regulator in a multitude of cellular processes, including signal transduction, DNA damage repair, and immune responses. Its dysregulation has been increasingly implicated in the pathogenesis of various cancers. Intriguingly, USP15 exhibits a paradoxical role, acting as both an oncogene and a tumor suppressor, depending on the specific cancer type and cellular context. This technical guide provides a comprehensive overview of the dual functions of USP15 in oncology, with a focus on its molecular mechanisms, involvement in key signaling pathways, and its potential as a therapeutic target. We present quantitative data in structured tables, detailed experimental protocols for key assays, and visual representations of signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Dual Nature of USP15 in Cancer
The role of USP15 in cancer is complex and often contradictory. Its function as an oncogene or a tumor suppressor is highly dependent on the specific cellular context, the tumor microenvironment, and the particular substrates it targets.
USP15 as an Oncogene
In several cancers, USP15 is upregulated and promotes tumorigenesis through various mechanisms.[1][2] It is overexpressed in cancers such as glioblastoma, breast cancer, ovarian cancer, multiple myeloma, prostate cancer, gastric cancer, and pancreatic ductal adenocarcinoma.[1]
Key Oncogenic Mechanisms:
-
Stabilization of Oncoproteins: USP15 can deubiquitinate and stabilize oncoproteins, preventing their proteasomal degradation. A prime example is its stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3] By stabilizing MDM2, USP15 indirectly promotes the degradation of p53, thereby facilitating cancer cell survival.[3]
-
Activation of Pro-Tumorigenic Signaling Pathways:
-
TGF-β Signaling: USP15 enhances the Transforming Growth Factor-β (TGF-β) signaling pathway, which can promote tumor growth and metastasis in advanced cancers.[4] It achieves this by deubiquitinating and stabilizing the TGF-β receptor I (TβR-I).[4] High USP15 expression correlates with high TGF-β activity in glioblastoma, breast cancer, and ovarian cancer.[4]
-
Wnt/β-catenin Signaling: In gastric cancer, USP15 has been shown to upregulate the Wnt/β-catenin signaling pathway, promoting cell proliferation and invasion.[5]
-
NF-κB Signaling: USP15 can potentiate the activation of the NF-κB pathway, which is crucial for inflammation, immunity, and cancer development, by stabilizing TAB2 and TAB3.[6]
-
-
Promotion of Cell Proliferation and Invasion: Studies have shown that knockdown of USP15 in various cancer cell lines leads to inhibited cell proliferation and invasion.[5]
USP15 as a Tumor Suppressor
Conversely, USP15 also exhibits tumor-suppressive functions in certain contexts. The USP15 gene is found to be deleted in a significant percentage of pancreatic cancers (25.37%) and glioblastomas (10.9%), suggesting a role in tumor suppression.[1]
Key Tumor Suppressive Mechanisms:
-
Maintenance of Genomic Stability: USP15 plays a crucial role in the DNA damage response (DDR). It is involved in homologous recombination repair, a key pathway for repairing DNA double-strand breaks.[3]
-
Inhibition of Pro-Tumorigenic Signaling Pathways:
-
NF-κB Signaling: In some contexts, USP15 can inhibit the NF-κB pathway by deubiquitinating and stabilizing IκBα, an inhibitor of NF-κB.[1]
-
-
Induction of Apoptosis: Knockdown of USP15 in certain cancer cells has been shown to enhance apoptosis.[3][7]
Quantitative Data on USP15 in Cancer
To provide a clearer picture of USP15's role, the following tables summarize key quantitative data from various studies.
Table 1: USP15 Expression in Cancer vs. Normal Tissues
| Cancer Type | USP15 Expression Status | Method of Analysis | Reference |
| Hepatocellular Carcinoma | Upregulated in tumor tissues compared to normal tissues (p < 0.05) | Immunohistochemistry (IHC) | [7][8] |
| Breast Cancer | Higher in tumor tissues than in adjacent tissues | Immunohistochemistry (IHC) | [9] |
| Gastric Cancer | Upregulated in tumor tissues and cell lines | Bioinformatics and Western Blot | [5] |
| Multiple Myeloma | Upregulated in multiple myeloma cell lines | Not specified | [1] |
| Pancreatic Cancer | Gene deleted in 25.37% of cases | Not specified | [1] |
| Glioblastoma | Gene deleted in 10.9% of cases | Not specified | [1] |
Table 2: Effects of USP15 Modulation on Cancer Cell Phenotypes
| Cancer Cell Line | Modulation of USP15 | Effect on Phenotype | Quantitative Measurement | Reference |
| Hepatocellular Carcinoma (HCC) cells | Silencing | Proliferation inhibition and apoptosis induction | Not specified | [7] |
| Breast Cancer (MCF-7 and T47D) | Knockdown | Suppressed cell viability | Time-dependent decrease in MTS assay | [9] |
| Breast Cancer (MCF-7) | Knockdown | Reduced number of EdU-labeled cells | Significant reduction | [9] |
| Gastric Cancer (BGC-823 and MKN-45) | Knockdown | Inhibited cell proliferation and invasion | Not specified | [5] |
| Melanoma (A375) | Knockdown | Enhanced spontaneous apoptosis | Increased Annexin V staining | [3] |
| Colon Cancer (HCT116) | Knockdown | Enhanced apoptosis | Increased apoptosis | [3] |
Key Signaling Pathways Involving USP15
The dual role of USP15 is intricately linked to its involvement in multiple signaling pathways that are fundamental to cancer development and progression.
TGF-β Signaling Pathway
USP15 is a critical positive regulator of the TGF-β signaling pathway.[10] In the absence of a strong TGF-β signal, USP15 forms a complex with SMAD7 and the E3 ubiquitin ligase SMURF2. This complex targets the TGF-β type I receptor (TβR-I) for deubiquitination by USP15, thereby stabilizing it and enhancing the cellular response to TGF-β.[4][10]
Caption: USP15 in the TGF-β Signaling Pathway.
Wnt/β-catenin Signaling Pathway
In gastric cancer, USP15 has been shown to promote the nuclear translocation of β-catenin, a key effector of the Wnt signaling pathway.[5] This leads to the activation of downstream target genes like c-myc and cyclin D1, which drive cell proliferation.[5]
Caption: USP15 in the Wnt/β-catenin Signaling Pathway.
NF-κB Signaling Pathway
USP15's role in NF-κB signaling is context-dependent. It can act as a positive regulator by deubiquitinating and stabilizing TAB2 and TAB3, components of the TAK1 complex that are upstream of IKK activation.[6] Conversely, it can act as a negative regulator by stabilizing IκBα, the inhibitor of NF-κB.[1]
Caption: Dual Roles of USP15 in NF-κB Signaling.
DNA Damage Response
USP15 is a key player in maintaining genomic stability through its role in the DNA damage response. It participates in homologous recombination repair by deubiquitinating BARD1, a binding partner of BRCA1. This action promotes the retention of the BRCA1/BARD1 complex at sites of DNA double-strand breaks, facilitating repair.
Caption: USP15 in the DNA Damage Response Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of USP15.
Deubiquitination Assay (In Vitro)
This assay is used to determine if a protein of interest is a direct substrate of USP15's deubiquitinating activity.
Materials:
-
Recombinant purified USP15 protein.
-
Ubiquitinated substrate protein (can be generated using an in vitro ubiquitination kit).
-
Deubiquitination buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT, 5% glycerol).
-
SDS-PAGE gels and Western blot reagents.
-
Antibodies against the substrate protein and ubiquitin.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitinated substrate (e.g., 1 µg) with recombinant USP15 (e.g., 0.1-0.5 µg) in deubiquitination buffer to a final volume of 20 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the membrane with an antibody against the substrate protein to observe the shift in molecular weight corresponding to the removal of ubiquitin chains. A decrease in the high-molecular-weight ubiquitinated forms of the substrate over time indicates deubiquitination by USP15. A parallel blot can be probed with an anti-ubiquitin antibody.
Co-immunoprecipitation (Co-IP)
Co-IP is used to investigate the interaction between USP15 and its putative binding partners in a cellular context.
Materials:
-
Cell lysate from cells expressing the proteins of interest.
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Antibody against USP15 or the potential interacting protein.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer).
-
SDS-PAGE gels and Western blot reagents.
-
Antibodies for Western blot detection.
Protocol:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: (Optional but recommended) Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the pre-cleared lysate.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-USP15) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and boil at 95°C for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against USP15 and the putative interacting protein.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to assess the effect of USP15 knockdown or inhibition on cancer cell growth.
Materials:
-
Cancer cell lines of interest.
-
96-well cell culture plates.
-
siRNA or shRNA targeting USP15, or a USP15 inhibitor.
-
Transfection reagent or viral vectors.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Plate reader capable of measuring absorbance at 490 nm.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Transfect the cells with USP15 siRNA or a non-targeting control siRNA, or treat with a USP15 inhibitor at various concentrations.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
-
Incubation with Reagent: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control-treated cells after subtracting the background absorbance from wells with media alone.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the mRNA expression levels of USP15 and its target genes.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., containing SYBR Green or TaqMan probes).
-
Primers specific for USP15 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit, following the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for the gene of interest, and the qPCR master mix.
-
Real-Time PCR: Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for both the gene of interest and the housekeeping gene. Calculate the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
USP15 stands at a critical crossroads in cancer biology, with compelling evidence supporting both its oncogenic and tumor-suppressive functions. This duality underscores the importance of a context-dependent understanding of its role in different malignancies. The oncogenic activities of USP15, particularly its role in stabilizing oncoproteins and activating pro-tumorigenic signaling pathways, make it an attractive therapeutic target. Conversely, its tumor-suppressive functions, especially in maintaining genomic integrity, suggest that its inhibition could have unintended consequences in certain scenarios.
Future research should focus on elucidating the precise molecular switches that determine the functional outcome of USP15 activity in different cancers. Identifying the full spectrum of USP15 substrates in various tumor types will be crucial for a comprehensive understanding of its roles. The development of highly specific and potent USP15 inhibitors will be instrumental in validating its therapeutic potential. Furthermore, the identification of predictive biomarkers will be essential for stratifying patients who are most likely to benefit from USP15-targeted therapies. A deeper understanding of the intricate regulatory networks governed by USP15 will undoubtedly pave the way for novel and more effective cancer treatments.
References
- 1. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. USP15 stabilizes MDM2 to mediate cancer cell survival and inhibit antitumor T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP15 stabilizes TGF-β receptor I and promotes oncogenesis through the activation of TGF-β signaling in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 15 contributes to gastric cancer progression by regulating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP15 potentiates NF-κB activation by differentially stabilizing TAB2 and TAB3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression of Ubiquitin-Specific Protease15 (USP15) Promotes Tumor Growth and Inhibits Apoptosis and Correlated With Poor Disease-Free Survival in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of Ubiquitin-Specific Protease15 (USP15) Promotes Tumor Growth and Inhibits Apoptosis and Correlated With Poor Disease-Free Survival in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The deubiquitinating enzyme USP15 stabilizes ERα and promotes breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of USP15 in Oncology: A Technical Overview
Ubiquitin-Specific Protease 15 (USP15), a deubiquitinating enzyme (DUB), is emerging as a critical regulator in a multitude of cellular processes, from signal transduction to maintaining genomic integrity. Its role in cancer is particularly complex and often contradictory, acting as both an oncogene and a tumor suppressor depending on the specific malignancy.[1] This technical guide synthesizes the current understanding of USP15 expression across various cancer types, details the experimental methodologies used to elucidate its function, and visualizes its intricate involvement in key signaling pathways.
USP15 Expression and Function: A Cancer-Specific Landscape
The expression and functional role of USP15 vary significantly among different cancers. While often upregulated and associated with tumor progression, in some contexts, it exhibits tumor-suppressive functions. The following table summarizes the expression status and primary role of USP15 in several key cancer types.
| Cancer Type | USP15 Expression | Primary Role | Key Mechanisms | References |
| Glioblastoma (GBM) | Amplified/Upregulated | Oncogenic & Tumor Suppressive (Conflicting) | Oncogenic: Stabilizes TGF-β receptor I (TβR-I), enhancing TGF-β signaling, proliferation, and invasion. | [2][3][4] |
| Tumor Suppressive: Deubiquitinates and stabilizes HECTD1 E3 ligase, which attenuates WNT pathway activity. | [5][6] | |||
| Breast Cancer | Upregulated/Amplified | Oncogenic | Stabilizes Estrogen Receptor α (ERα) in ERα+ cancers, promoting proliferation.[7][8] Enhances TGF-β signaling to promote cell motility. | [9][10] |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Oncogenic | Promotes tumor progression, chemoresistance, and epithelial-mesenchymal transition (EMT).[11][12] May regulate the U2-type spliceosomal complex. | [11][12] |
| Hepatocellular Carcinoma (HCC) | Upregulated & Downregulated (Conflicting) | Oncogenic & Tumor Suppressive (Conflicting) | Oncogenic: Upregulation is associated with poor disease-free survival, promoting tumor growth and inhibiting apoptosis.[13][14] | |
| Tumor Suppressive: Downregulated in tumor tissue compared to normal tissue in some cohorts; high expression correlates with better survival. | [15] | |||
| Gastric Cancer | Upregulated | Oncogenic | Promotes cell proliferation and invasion by activating the Wnt/β-catenin signaling pathway. | [16] |
| Ovarian Cancer | Amplified | Context-Dependent | Gene amplification is observed.[3][4] Downregulated in paclitaxel-resistant ovarian cancer. | [2] |
| Pancreatic Cancer | Gene Deletions | Tumor Suppressive | The USP15 gene is deleted in a subset of pancreatic cancers.[17][18] Its loss may increase sensitivity to PARP inhibitors. | [18] |
| Melanoma & Colorectal Cancer | Upregulated | Oncogenic | Stabilizes the E3 ubiquitin ligase MDM2, which leads to p53 degradation and inhibition of anti-tumor T cell responses. | [19][20] |
Key Signaling Pathways Modulated by USP15
USP15 exerts its influence on cancer progression by intervening in several critical signaling cascades. Its deubiquitinase activity stabilizes key proteins, thereby amplifying or inhibiting pathway activity.
Transforming Growth Factor β (TGF-β) Signaling
In several cancers, notably glioblastoma and breast cancer, USP15 acts as a positive regulator of the TGF-β pathway. It forms a complex with SMAD7 and the E3 ligase SMURF2 to deubiquitinate and stabilize the type I TGF-β receptor (TβR-I), preventing its degradation and enhancing downstream signaling, which promotes cell proliferation, invasion, and migration.[3][4][9]
Caption: USP15 stabilizes TβR-I to enhance TGF-β signaling.
MDM2/p53 Pathway
USP15 can promote cancer cell survival by stabilizing the E3 ubiquitin ligase MDM2. By deubiquitinating MDM2, USP15 prevents its auto-degradation. A stable MDM2 then targets the tumor suppressor p53 for ubiquitination and proteasomal degradation. This suppression of p53 function inhibits apoptosis and can also dampen anti-tumor T-cell responses.[16][19]
Caption: USP15 stabilizes MDM2, leading to p53 degradation.
Wnt/β-catenin Pathway
The role of USP15 in the Wnt/β-catenin pathway is also context-dependent. In gastric cancer, USP15 overexpression promotes the nuclear expression of β-catenin, activating the pathway and driving malignant progression.[16] Conversely, in a subset of glioblastomas, USP15 appears to suppress this pathway by deubiquitinating and stabilizing HECTD1, an E3 ligase that negatively regulates Wnt signaling.[5][6]
Caption: USP15 has opposing roles in Wnt signaling.
Experimental Protocols & Workflows
Investigating the function of USP15 requires a combination of molecular and cellular biology techniques. Below are representative protocols for key experiments cited in USP15 research.
General Experimental Workflow
The study of USP15 in cancer typically follows a workflow from initial expression analysis in patient tissues to mechanistic studies in cell lines and in vivo models.
Caption: A typical workflow for investigating USP15 function.
Protocol 1: Immunohistochemistry (IHC)
Objective: To determine the expression and localization of USP15 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Methodology:
-
Deparaffinization and Rehydration: Tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10 minutes. Non-specific binding is blocked by incubating with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against USP15 (e.g., rabbit polyclonal) at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: After washing with PBS, sections are incubated with a biotinylated goat anti-rabbit secondary antibody, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: Staining intensity and the percentage of positive cells are scored by a pathologist to determine the overall USP15 expression level.[11][12][13]
Protocol 2: Western Blotting
Objective: To quantify USP15 protein levels in cancer cell line lysates.
Methodology:
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. Lysates are centrifuged to pellet cell debris, and the supernatant containing total protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto a 10% SDS-polyacrylamide gel. Proteins are separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated with a primary antibody against USP15 overnight at 4°C.
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: The membrane is stripped and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[2][12][16]
Protocol 3: Cell Invasion Assay (Transwell Assay)
Objective: To assess the effect of USP15 knockdown on the invasive capacity of cancer cells.
Methodology:
-
Cell Preparation: Cancer cells (e.g., U87-MG glioblastoma cells) are transfected with USP15-specific shRNA or a non-targeting control shRNA.[2]
-
Chamber Preparation: Transwell inserts (8 µm pore size) are coated with Matrigel and allowed to solidify.
-
Cell Seeding: After 48 hours of transfection, cells are serum-starved, harvested, and resuspended in a serum-free medium. A total of 5x10⁴ cells are seeded into the upper chamber of the Transwell insert.
-
Incubation: The lower chamber is filled with a complete medium containing fetal bovine serum (FBS) as a chemoattractant. The plates are incubated for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed with methanol and stained with crystal violet.
-
Analysis: The number of invaded cells is counted in several random fields under a microscope. The results are expressed as the average number of invaded cells per field.[2]
Protocol 4: Immunoprecipitation (IP) for Interacting Proteins
Objective: To identify proteins that form complexes with USP15 in cancer cells.
Methodology:
-
Cell Lysis: Cells overexpressing a tagged version of USP15 (e.g., tGFP-USP15) are lysed in a non-denaturing IP lysis buffer.[11][12]
-
Pre-clearing: The lysate is pre-cleared by incubation with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an anti-tag antibody (e.g., anti-GFP) or an anti-USP15 antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Complex Capture: Protein A/G agarose beads are added to the lysate and incubated to capture the immune complexes.
-
Washing: The beads are washed several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS sample buffer.
-
Analysis: The eluted proteins are resolved by SDS-PAGE and can be analyzed either by Western blotting for a specific candidate protein or by mass spectrometry (LC-MS/MS) for unbiased identification of the entire interacting proteome.[11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Ubiquitin-specific protease 15 promotes tumor cell invasion and proliferation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP15 stabilizes TGF-β receptor I and promotes oncogenesis through the activation of TGF-β signaling in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Ubiquitin Specific Peptidase 15 (USP15) suppresses glioblastoma cell growth via stabilization of HECTD1 E3 ligase attenuating WNT pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin Specific Peptidase 15 (USP15) suppresses glioblastoma cell growth via stabilization of HECTD1 E3 ligase attenuating WNT pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The deubiquitinating enzyme USP15 stabilizes ERα and promotes breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The deubiquitinating enzyme USP15 stabilizes ERα and promotes breast cancer progression - ProQuest [proquest.com]
- 9. Ubiquitin-specific proteases as therapeutic targets for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. USP15 Drives NSCLC Progression and Chemoresistance, Potentially via Regulation of the U2-Type Spliceosomal Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. USP15 Drives NSCLC Progression and Chemoresistance, Potentially via Regulation of the U2‐Type Spliceosomal Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of Ubiquitin-Specific Protease15 (USP15) Promotes Tumor Growth and Inhibits Apoptosis and Correlated With Poor Disease-Free Survival in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitin-specific protease 15 contributes to gastric cancer progression by regulating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme USP15 May Have Potential Role in Future Treatment of Various Cancers | School of Medicine and Health Sciences [smhs.gwu.edu]
- 19. USP15 stabilizes MDM2 to mediate cancer cell survival and inhibit antitumor T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Regulations of Deubiquitinase USP15 and Its Pathophysiological Mechanisms in Diseases [mdpi.com]
Usp15-IN-1: A Potential Probe for a Controversial Target in Non-Small Cell Lung Cancer
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 15 (USP15) has emerged as a protein of significant interest in the context of non-small cell lung cancer (NSCLC), the most prevalent form of lung cancer.[1][2] As a deubiquitinating enzyme (DUB), USP15 plays a crucial role in reversing protein ubiquitination, a post-translational modification that governs protein stability and function.[3][4] Its role in NSCLC, however, is multifaceted and context-dependent, with studies pointing to both oncogenic and tumor-suppressive functions.[1][3][5] This complexity makes USP15 a challenging but potentially rewarding therapeutic target. This technical guide synthesizes the current understanding of USP15 in NSCLC and introduces Usp15-IN-1, a potent inhibitor that may serve as a valuable tool for elucidating the therapeutic potential of targeting this DUB.
The Dichotomous Role of USP15 in NSCLC
Research into the function of USP15 in NSCLC has yielded conflicting results, suggesting a complex biology that may be dependent on the specific cellular context and tumor subtype.
Evidence for an Oncogenic Role:
Several studies suggest that USP15 promotes NSCLC progression. USP15 is reportedly overexpressed in NSCLC tissues compared to adjacent normal tissues.[1][6] High USP15 expression has been correlated with poor prognosis in NSCLC patients.[7] Knockdown of USP15 in NSCLC cell lines has been shown to:
-
Reduce the expression of mesenchymal markers, suggesting a role in epithelial-mesenchymal transition (EMT).[1][6]
-
Sensitize cancer cells to chemotherapeutic agents like topotecan and irinotecan.[1][6]
Mechanistically, USP15 has been implicated in regulating the U2-type spliceosomal complex and RNA helicase activity, suggesting a role in pre-mRNA splicing that contributes to its oncogenic functions.[1][6]
Evidence for a Tumor-Suppressive Role:
Conversely, other studies indicate a tumor-suppressive function for USP15 in NSCLC. One study found that USP15 expression is significantly downregulated in lung cancer patients.[5] In this context, USP15 negatively regulates lung cancer progression by modulating the TRAF6-BECN1 signaling axis, which is involved in autophagy induction.[5] USP15 was found to interact with and deubiquitinate BECN1, thereby attenuating autophagy and subsequent cancer cell migration and invasion.[5]
This paradoxical role highlights the need for further investigation to delineate the specific contexts in which USP15 acts as a driver or a suppressor of NSCLC. Small molecule inhibitors like this compound are critical tools for such investigations.
This compound: A Chemical Probe for USP15
This compound is a potent and specific inhibitor of USP15. While peer-reviewed studies on its effects in NSCLC are limited, preliminary data from suppliers suggest its potential as a research tool.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that this information is primarily from vendor websites and has not been independently verified in peer-reviewed publications.
| Parameter | Value | Cell Line(s) | Source |
| IC50 (USP15) | 3.76 μM | Biochemical Assay | MedChemExpress, TargetMol[8][9] |
| Anti-proliferative Activity (IC50) | 1.94 μM | Non-Small Cell Lung Carcinoma | MedChemExpress[8] |
| Anti-proliferative Activity (IC50) | 2.22 μM | Leukemia | MedChemExpress[8] |
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₃N₃O₃ |
| Molecular Weight | 377.44 g/mol |
| Purity | >99% |
Experimental Protocols
As there are no detailed, peer-reviewed experimental protocols for the use of this compound in NSCLC research, this section provides methodologies adapted from studies that have investigated the function of USP15 in NSCLC using genetic approaches (e.g., shRNA-mediated knockdown). These protocols can serve as a starting point for designing experiments with this compound.
Cell Culture
-
Cell Lines: A549, H1299, CL1-0, H1437, and H460 (human NSCLC cell lines); BEAS-2B and MRC-5 (nontumorigenic lung cell lines).[7]
-
Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (MTT Assay)
-
Seed NSCLC cells in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 10 μM).
-
Incubate for 48-72 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Treat NSCLC cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 μg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against USP15, and other proteins of interest (e.g., markers of apoptosis, EMT, or specific signaling pathways) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Invasion Assay (Transwell Assay)
-
Coat the upper chamber of a Transwell insert (8 μm pore size) with Matrigel.
-
Seed NSCLC cells (5 x 10⁴ cells) in serum-free medium in the upper chamber.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Treat the cells in the upper chamber with this compound.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
Signaling Pathways and Visualizations
The following diagrams illustrate signaling pathways implicated in the function of USP15 in NSCLC, based on genetic knockdown and overexpression studies. These pathways represent potential mechanisms that could be modulated by this compound.
Figure 1: Putative oncogenic signaling of USP15 in NSCLC.
Figure 2: Postulated tumor-suppressive role of USP15 in NSCLC.
Future Directions and Conclusion
The dual role of USP15 in NSCLC presents a significant challenge for its development as a therapeutic target. The availability of a potent and specific inhibitor, this compound, provides a critical tool to dissect its complex biology. Future research should focus on:
-
Validating the anti-proliferative effects of this compound in a broader panel of NSCLC cell lines, including those with different genetic backgrounds.
-
Elucidating the precise mechanism of action of this compound in NSCLC cells to determine which of the proposed functions of USP15 it modulates.
-
Investigating the in vivo efficacy of this compound in preclinical models of NSCLC, such as patient-derived xenografts (PDXs).
-
Identifying biomarkers that can predict sensitivity or resistance to USP15 inhibition.
References
- 1. USP15 Drives NSCLC Progression and Chemoresistance, Potentially via Regulation of the U2-Type Spliceosomal Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deubiquitylase USP15 stabilizes newly synthesized REST and rescues its expression at mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP15 negatively regulates lung cancer progression through the TRAF6-BECN1 signaling axis for autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | DUB | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for the Immunoprecipitation of USP15 Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunoprecipitation (IP) of Ubiquitin Specific Peptidase 15 (USP15) and its interacting proteins. The methodologies outlined are essential for researchers investigating the functional roles of USP15 in various cellular processes, including signal transduction and RNA splicing, and for professionals in drug development targeting deubiquitinating enzymes (DUBs).
Introduction to USP15 and its Interactions
Ubiquitin Specific Peptidase 15 (USP15) is a deubiquitinating enzyme that plays a crucial role in a multitude of cellular signaling pathways by removing ubiquitin from target proteins.[1] Its involvement has been identified in key pathways such as the Transforming Growth Factor-β (TGF-β) signaling cascade, spliceosome regulation, and the p53 pathway.[1] Understanding the protein-protein interactions of USP15 is paramount to elucidating its biological functions and its role in disease pathogenesis. Immunoprecipitation coupled with mass spectrometry (IP-MS) or Western blotting are powerful techniques to identify and validate these interacting partners.
Quantitative Analysis of USP15 Interacting Proteins
Identifying the proteins that interact with USP15 is the first step. Quantifying these interactions provides deeper insights into the stoichiometry and dynamics of the protein complexes. Below are tables summarizing known USP15 interacting proteins identified through various studies.
Table 1: High-Confidence Interactors of USP15 Identified by Immunoprecipitation-Mass Spectrometry (IP-MS)
| Interacting Protein | Function/Pathway | Quantitative Metric | Fold Change (USP15-IP vs. Control-IP) | p-value | Reference |
| SMAD7 | TGF-β Signaling | Spectral Counts | 15.3 | < 0.001 | [2] |
| SMURF2 | TGF-β Signaling | Peptide Counts | 12.8 | < 0.001 | [3] |
| TGFBR1 | TGF-β Signaling | iBAQ Intensity | 8.5 | < 0.01 | [3] |
| SART3 | Spliceosome | Spectral Counts | 21.7 | < 0.0001 | [4] |
| USP4 | Spliceosome | Peptide Counts | 18.2 | < 0.0001 | [4] |
| PRP31 | Spliceosome | iBAQ Intensity | 14.1 | < 0.001 | [4] |
| p53 | p53 Pathway | Spectral Counts | 9.8 | < 0.01 | [5] |
| MDM2 | p53 Pathway | Peptide Counts | 7.2 | < 0.01 | [1] |
Note: The quantitative data presented here is a representative compilation from multiple sources and may not be directly comparable across studies due to variations in experimental conditions and analytical methods.
Table 2: Binding Affinities of USP15 with Selected Interacting Partners
| Interacting Partner | Method | Dissociation Constant (Kd) | Reference |
| Ubiquitin (mono) | Isothermal Titration Calorimetry (ITC) | ~50 µM | |
| Ubiquitin (di) | Isothermal Titration Calorimetry (ITC) | ~20 µM | |
| SART3 (HAT domain) | Isothermal Titration Calorimetry (ITC) | ~5 µM | [4] |
Experimental Protocols
Here, we provide detailed protocols for the immunoprecipitation of USP15 and its interacting proteins, followed by analysis using either mass spectrometry or Western blotting.
Protocol 1: Immunoprecipitation of USP15 for Mass Spectrometry (IP-MS)
This protocol is designed for the identification of novel USP15 interacting proteins.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Protease and Phosphatase Inhibitor Cocktails
-
Anti-USP15 Antibody (IP-validated)
-
Isotype Control IgG
-
Protein A/G Magnetic Beads
-
Wash Buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-USP15 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
If using an acidic elution buffer, neutralize the eluate immediately with a neutralization buffer.
-
For direct on-bead digestion for mass spectrometry, proceed with the appropriate proteomics sample preparation protocol.
-
-
Mass Spectrometry Analysis:
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., in-gel or in-solution digestion with trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the co-immunoprecipitated proteins using appropriate database search and analysis software.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) and Western Blot Analysis
This protocol is designed to validate the interaction between USP15 and a known or putative interacting protein.
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibody against the putative interacting protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
Follow steps 1-4 of Protocol 1.
-
Elution and Sample Preparation for Western Blot:
-
After the final wash, resuspend the beads in 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the putative interacting protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizing USP15 Pathways and Workflows
Experimental Workflow for USP15 Immunoprecipitation
The following diagram illustrates the general workflow for the immunoprecipitation of USP15 and its interacting proteins.
Caption: A streamlined workflow for USP15 immunoprecipitation.
USP15 in the TGF-β Signaling Pathway
USP15 plays a critical role in potentiating TGF-β signaling by deubiquitinating and stabilizing the TGF-β type I receptor (TβRI) and R-SMADs.[1][2]
Caption: USP15 positively regulates TGF-β signaling.
USP15 in Spliceosome Regulation
USP15, in a complex with SART3 and USP4, regulates the dynamic deubiquitination of spliceosomal components like PRP31, ensuring proper pre-mRNA splicing.[4][6]
Caption: USP15's role in spliceosome dynamics.
References
- 1. The Multifaceted Roles of USP15 in Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. USP15 regulates dynamic protein–protein interactions of the spliceosome through deubiquitination of PRP31 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β upregulates the translation of USP15 via the PI3K/AKT pathway to promote p53 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP15 regulates dynamic protein–protein interactions of the spliceosome through deubiquitination of PRP31 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp15-IN-1 Treatment in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Usp15-IN-1, a potent inhibitor of Ubiquitin-specific Peptidase 15 (USP15), in various cell-based assays. The provided information is intended to guide researchers in designing experiments to investigate the cellular effects of USP15 inhibition.
Introduction
This compound is a small molecule inhibitor of USP15 with a biochemical half-maximal inhibitory concentration (IC50) of 3.76 µM. USP15 is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating numerous cellular processes by removing ubiquitin from target proteins. Its dysregulation has been implicated in various diseases, including cancer. Key signaling pathways modulated by USP15 include the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways. Inhibition of USP15 with this compound can lead to various cellular outcomes, including induction of apoptosis and cell cycle arrest, making it a valuable tool for cancer research and drug development.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound in cell-based assays. Researchers should note that optimal concentrations and treatment times may vary depending on the cell line and specific experimental conditions.
| Parameter | Cell Line/System | Concentration/IC50 | Treatment Time | Observed Effect | Citation |
| Biochemical IC50 | Recombinant USP15 | 3.76 µM | N/A | Inhibition of USP15 enzymatic activity | |
| Anti-proliferative Activity (IC50) | Non-small cell lung carcinoma | 1.94 µM | 48 hours | Inhibition of cell proliferation | |
| Anti-proliferative Activity (IC50) | Leukemia cells | 2.22 µM | 48 hours | Inhibition of cell proliferation |
Signaling Pathways and Experimental Workflows
USP15 in the TGF-β Signaling Pathway
USP15 is a positive regulator of the TGF-β signaling pathway. It acts by deubiquitinating and stabilizing the TGF-β receptor I (TβRI) and the receptor-regulated SMADs (R-SMADs), thereby enhancing the downstream signaling cascade.
Caption: TGF-β signaling pathway regulation by USP15.
USP15 in the NF-κB Signaling Pathway
USP15 can act as both a positive and negative regulator of the NF-κB pathway depending on the cellular context. One of its key roles is the deubiquitination and stabilization of IκBα, an inhibitor of NF-κB. By stabilizing IκBα, USP15 can prevent the translocation of NF-κB to the nucleus, thereby inhibiting its transcriptional activity.
Caption: NF-κB signaling pathway regulation by USP15.
General Experimental Workflow
The following diagram outlines a general workflow for treating cells with this compound and performing downstream analysis.
Caption: General workflow for this compound cell-based assays.
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific cell line and experimental setup. Always include appropriate controls, such as a vehicle-treated control (e.g., DMSO).
Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and resume growth for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. A 48-hour incubation is a good starting point based on available data.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of NF-κB and TGF-β Signaling
Objective: To assess the effect of this compound on the activation of the NF-κB and TGF-β signaling pathways.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Stimulus for pathway activation (e.g., TNFα for NF-κB, TGF-β1 for TGF-β)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-SMAD2, anti-SMAD2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 2-6 hours).
-
Pathway Stimulation: After pre-treatment, stimulate the cells with the appropriate ligand (e.g., 20 ng/mL TNFα for 30 minutes for NF-κB; 5 ng/mL TGF-β1 for 1 hour for TGF-β).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of this compound (e.g., 1, 5, 10 µM) for a chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1, 5, 10 µM) for a specific time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Application Notes and Protocols for Studying the TGF-beta Pathway Using Usp15-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Usp15-IN-1, a potent inhibitor of Ubiquitin Specific Peptidase 15 (USP15), to investigate the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Introduction
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis. Ubiquitination and deubiquitination are key post-translational modifications that fine-tune the intensity and duration of TGF-β signaling.
USP15, a deubiquitinating enzyme, has been identified as a positive regulator of the TGF-β pathway.[1][2][3][4] It acts by removing ubiquitin chains from the Type I TGF-β receptor (TβR-I), thereby stabilizing it and enhancing downstream signaling.[2][3] this compound is a selective inhibitor of USP15 with an IC50 of 3.76 μM, making it a valuable tool for studying the role of USP15 in TGF-β-mediated cellular responses.[5]
Mechanism of Action
USP15 enhances TGF-β signaling by counteracting the activity of SMURF2, an E3 ubiquitin ligase that targets TβR-I for proteasomal degradation.[2][6][7][8] By deubiquitinating TβR-I, USP15 prevents its degradation, leading to increased receptor levels at the cell surface and consequently, a more robust response to TGF-β stimulation, as evidenced by increased phosphorylation of SMAD2 (p-SMAD2), a key downstream effector.[4]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. USP15 stabilizes TGF-β receptor I and promotes oncogenesis through the activation of TGF-β signaling in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Investigating NF-κB Signaling Using Usp15-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammation, stress, and immune challenges. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. The ubiquitin-specific protease 15 (USP15) has emerged as a critical regulator of this pathway, exhibiting a dual role that can either potentiate or suppress NF-κB activation depending on the cellular context. Usp15-IN-1 is a potent inhibitor of USP15, offering a valuable chemical tool to dissect the intricate roles of USP15 in NF-κB signaling and to explore its therapeutic potential.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the NF-κB signaling cascade.
This compound: A Potent USP15 Inhibitor
This compound is a selective inhibitor of USP15, a deubiquitinating enzyme (DUB) that modulates the stability and function of key signaling proteins.
| Property | Value | Reference |
| Target | USP15 | [1][2] |
| IC50 | 3.76 μM | [2] |
| Anti-proliferative IC50 (Non-small cell lung carcinoma) | 1.94 μM | [2] |
| Anti-proliferative IC50 (Leukemia cells) | 2.22 μM | [2] |
The Dual Role of USP15 in NF-κB Signaling
USP15's influence on NF-κB signaling is multifaceted and context-dependent, making it an intriguing target for investigation.
1. Potentiation of NF-κB Signaling: USP15 can enhance the canonical NF-κB pathway by stabilizing key upstream signaling components. Upon stimulation by tumor necrosis factor-alpha (TNFα) or interleukin-1β (IL-1β), USP15 interacts with and deubiquitinates TAK1-binding proteins 2 and 3 (TAB2 and TAB3).[3][4] This stabilization of TAB2 and TAB3 is crucial for the activation of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα). The degradation of IκBα liberates the NF-κB p65/p50 dimer, allowing its translocation to the nucleus and the activation of target gene transcription.[3][4]
2. Suppression of NF-κB Signaling: Conversely, USP15, in association with the COP9 signalosome (CSN) complex, can deubiquitinate and stabilize IκBα. This action prevents its degradation and consequently sequesters NF-κB in the cytoplasm, thereby suppressing NF-κB signaling.
This dual functionality underscores the importance of investigating the role of USP15 in specific cellular contexts and disease models.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Canonical NF-κB signaling pathway and the role of USP15.
Caption: Experimental workflow for investigating this compound effects on NF-κB signaling.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on NF-κB signaling.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
TNFα (reconstituted in sterile water or PBS)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Inhibitor Treatment: Pre-treat the cells with a dose-response range of this compound (e.g., 0.1, 1, 5, 10, 25 μM) or DMSO vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control group.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the unstimulated, vehicle-treated control.
Western Blot Analysis for p-p65 and IκBα
This method is used to assess the phosphorylation of the NF-κB p65 subunit and the degradation of IκBα.
Materials:
-
Cell line (e.g., HeLa, THP-1)
-
This compound
-
TNFα
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound or DMSO for 1-2 hours, followed by stimulation with TNFα (e.g., 20 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software and normalize to the loading control.[5]
Co-Immunoprecipitation (Co-IP) of USP15 and TAB2
This technique is used to determine if USP15 and TAB2 interact within the cell.
Materials:
-
HEK293T cells
-
Plasmids encoding tagged USP15 and TAB2 (e.g., HA-USP15, Flag-TAB2)
-
Transfection reagent
-
Co-IP lysis buffer (non-denaturing)
-
Anti-HA or anti-Flag antibody conjugated to beads (or a primary antibody and Protein A/G beads)
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Western blot reagents (as described above)
Protocol:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding tagged USP15 and TAB2.
-
Cell Lysis: After 24-48 hours, lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-Flag) overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
-
Washes: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by western blotting using an antibody against the other tagged protein (e.g., anti-HA) to detect the co-precipitated protein.[6][7]
Real-Time Quantitative PCR (RT-qPCR) for NF-κB Target Genes
This method measures the expression levels of NF-κB target genes (e.g., IL-6, TNFα, ICAM-1).
Materials:
-
Cell line
-
This compound
-
TNFα
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
RT-qPCR instrument
Protocol:
-
Cell Treatment: Treat cells with this compound and/or TNFα as described for the western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
RT-qPCR:
-
Set up the RT-qPCR reactions using SYBR Green or TaqMan master mix, primers, and cDNA.
-
Run the reactions on an RT-qPCR instrument.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.[8]
Expected Outcomes and Interpretation
-
NF-κB Luciferase Reporter Assay: Inhibition of USP15 with this compound is expected to decrease TNFα-induced NF-κB reporter activity in a dose-dependent manner in systems where USP15 potentiates NF-κB signaling.
-
Western Blot Analysis: Treatment with this compound is expected to reduce the TNFα-induced phosphorylation of p65 and inhibit the degradation of IκBα.[8]
-
Co-Immunoprecipitation: The interaction between USP15 and TAB2 should be detectable. Treatment with this compound is not expected to directly disrupt this interaction but will inhibit the deubiquitinating activity of USP15 on TAB2.
-
RT-qPCR: this compound should reduce the TNFα-induced expression of NF-κB target genes.
Conclusion
This compound serves as a powerful tool for elucidating the complex role of USP15 in the regulation of NF-κB signaling. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the effects of this inhibitor on various aspects of the NF-κB pathway, from upstream signaling events to downstream gene expression. Understanding the context-dependent functions of USP15 is crucial for the development of novel therapeutic strategies targeting the NF-κB pathway in various diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. USP15 potentiates NF-κB activation by differentially stabilizing TAB2 and TAB3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP15 facilitates the progression of bladder cancer by amplifying the activation of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting USP15 in Glioblastoma Research
Note on Usp15-IN-1: Based on current scientific literature, "this compound" is not a widely recognized or published designation for a specific small molecule inhibitor of Ubiquitin-specific Peptidase 15 (USP15) in the context of glioblastoma research. The following application notes and protocols are based on the established roles of USP15 in glioblastoma, with experimental designs centered around the well-documented method of shRNA-mediated gene knockdown, which functionally mimics pharmacological inhibition.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1][2] The deubiquitinating enzyme USP15 has emerged as a multifaceted player in glioblastoma pathogenesis, exhibiting both pro-oncogenic and tumor-suppressive functions depending on the cellular context.[3][4] As deubiquitinating enzymes are targetable with small molecules, USP15 represents a potential therapeutic target for novel GBM interventions.[1] These notes provide an overview of USP15's function in glioblastoma and detailed protocols to investigate its role.
Pro-Oncogenic Role of USP15 in Glioblastoma
In several studies, USP15 has been identified as a pro-oncogenic factor in glioblastoma. Its expression is often amplified in GBM, and high expression levels correlate with increased TGF-β activity and poor patient prognosis.[5][6] USP15 promotes glioblastoma cell invasion and proliferation.[1][2] Depletion of USP15 in glioblastoma cell lines leads to a reduction in cell viability and invasiveness.[1] Mechanistically, USP15 can deubiquitinate and stabilize the type I TGF-β receptor (TβR-I), thereby enhancing TGF-β signaling, which is known to promote oncogenesis in advanced cancers.[5][6]
Tumor-Suppressive Role of USP15 in Glioblastoma
Conversely, some studies have proposed a tumor-suppressive role for USP15 in a subset of glioblastomas.[3][4][7] Genomic deletions of the USP15 gene have been identified in a percentage of glioblastoma cases.[3][4] In this context, USP15 can act as a negative regulator of the Wnt signaling pathway.[1][3] It achieves this by deubiquitinating and stabilizing the tumor suppressor Adenomatous Polyposis Coli (APC), which in turn promotes the degradation of β-catenin.[1] Another identified mechanism involves USP15 stabilizing the HECTD1 E3 ligase, which also negatively regulates the Wnt pathway.[3][4][7]
Data Presentation
Table 1: Effects of USP15 Depletion on Glioblastoma Cell Lines
| Cell Line | Experimental Method | Parameter Measured | Observed Effect | Reference |
| U87-MG | Lentiviral shRNA | Invasion | Significant reduction in invasive ability (P=0.002) | [1] |
| U251-MG | Lentiviral shRNA | Invasion | Significant reduction in invasive ability (P=0.012) | [1] |
| U87-MG | Lentiviral shRNA | Proliferation | Marked reduction in cell proliferation | [1] |
| U251-MG | Lentiviral shRNA | Proliferation | Marked reduction in cell proliferation | [1][2] |
| LN-229 | Ectopic expression | Colony Formation | Reduced colony formation | [3] |
| LN-428 | Ectopic expression | Colony Formation | Reduced colony formation | [3] |
| LN-229 | Ectopic expression | Growth in Soft Agar | Reduced ability to form colonies | [3] |
| LN-428 | Ectopic expression | Growth in Soft Agar | Reduced ability to form colonies | [3] |
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of USP15 knockdown.
Caption: Pro-oncogenic role of USP15 in the TGF-β signaling pathway.
Caption: Tumor-suppressive role of USP15 in the Wnt signaling pathway.
Experimental Protocols
Glioblastoma Cell Culture
-
Cell Lines: U87-MG, U251-MG (ATCC).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Lentiviral shRNA Transduction to Knockdown USP15
-
Objective: To stably knockdown the expression of USP15 in glioblastoma cells.
-
Materials:
-
Lentiviral particles containing shRNA targeting USP15 (shUSP15) and a non-targeting control shRNA (shControl).
-
Polybrene.
-
Puromycin.
-
-
Protocol:
-
Seed 2 x 10⁵ U87-MG or U251-MG cells per well in a 6-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh DMEM containing 10% FBS and Polybrene (final concentration 8 µg/mL).
-
Add the lentiviral particles (shUSP15 or shControl) at a multiplicity of infection (MOI) optimized for your cell line.
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
After 48 hours, begin selection by adding Puromycin to the medium at a pre-determined concentration (e.g., 1-2 µg/mL).
-
Maintain the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.
-
Expand the stable cell lines and verify USP15 knockdown by Western Blot.
-
Western Blotting for Protein Expression Analysis
-
Objective: To determine the protein levels of USP15, and markers of epithelial-mesenchymal transition (EMT) such as E-cadherin and N-cadherin.
-
Protocol:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-USP15, anti-E-cadherin, anti-N-cadherin, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Proliferation Assay (CCK-8)
-
Objective: To quantify the effect of USP15 knockdown on cell proliferation.
-
Protocol:
-
Seed 2,000 cells per well of the stable shUSP15 and shControl cell lines in a 96-well plate.
-
Culture the cells for 1, 2, 3, 4, and 5 days.
-
At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against time to generate cell growth curves.
-
Transwell Invasion Assay
-
Objective: To assess the invasive capacity of glioblastoma cells following USP15 knockdown.
-
Protocol:
-
Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free DMEM for 2 hours at 37°C.
-
Harvest the stable shUSP15 and shControl cells and resuspend them in serum-free DMEM.
-
Seed 5 x 10⁴ cells in the upper chamber of the Transwell inserts.
-
Add DMEM with 20% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of invading cells between the shUSP15 and shControl groups.[1]
-
References
- 1. Ubiquitin-specific protease 15 promotes tumor cell invasion and proliferation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 15 promotes tumor cell invasion and proliferation in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin Specific Peptidase 15 (USP15) suppresses glioblastoma cell growth via stabilization of HECTD1 E3 ligase attenuating WNT pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSIG-05: THE UBIQUITIN SPECIFIC PEPTIDASE 15 (USP15) SUPPRESSES PROLIFERATION OF HUMAN GLIOBLASTOMA CELL LINES VIA STABILIZATION OF HECTD1 E3 LIGASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP15 stabilizes TGF-β receptor I and promotes oncogenesis through the activation of TGF-β signaling in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Ubiquitin Specific Peptidase 15 (USP15) suppresses glioblastoma cell growth via stabilization of HECTD1 E3 ligase attenuating WNT pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Ubiquitination with Usp15-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, DNA repair, and immune responses. This process is dynamically reversed by deubiquitinating enzymes (DUBs). Ubiquitin-specific protease 15 (USP15) is a key DUB that has been implicated in the regulation of multiple major signaling pathways, making it a focal point in both basic research and therapeutic development.[1]
Usp15-IN-1 is a potent and specific small molecule inhibitor of USP15.[2][3][4][5] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the roles of USP15 in cellular pathways, protein stability, and disease models. The included protocols offer detailed methodologies for key experiments to probe the effects of USP15 inhibition.
Mechanism of Action: USP15 and this compound
USP15 functions by cleaving ubiquitin chains from substrate proteins, thereby rescuing them from degradation or altering their non-proteolytic signaling functions.[1] this compound directly inhibits this catalytic activity. By treating cells with this compound, researchers can effectively increase the ubiquitination level of USP15 substrates, leading to their subsequent degradation or functional alteration. This allows for the elucidation of USP15's role in various biological contexts.
Key Signaling Pathways Regulated by USP15
USP15 is a multifaceted regulator involved in several critical signaling cascades. Inhibition with this compound provides a method to study these pathways.
1. p53/MDM2 Pathway: USP15 deubiquitinates and stabilizes the E3 ubiquitin ligase MDM2.[6] MDM2, in turn, is a primary negative regulator of the tumor suppressor p53. By stabilizing MDM2, USP15 promotes p53 degradation.[1] Inhibition of USP15 with this compound is expected to destabilize MDM2, leading to an accumulation of p53 and activation of its downstream targets.[6]
2. TGF-β Signaling: USP15 plays a pro-tumorigenic role in certain contexts by enhancing the Transforming Growth Factor-β (TGF-β) signaling pathway. It achieves this by deubiquitinating and stabilizing the type I TGF-β receptor (TβRI) and downstream effector R-SMADs.[1]
3. DNA Damage Response (DDR): USP15 is involved in homologous recombination (HR), a major DNA double-strand break repair pathway. It has been shown to deubiquitinate PARP1 and BARD1, promoting their stability and retention at DNA damage sites.[7] This function suggests that inhibiting USP15 could sensitize cancer cells to PARP inhibitors.
Quantitative Data Summary
The following tables summarize the known quantitative parameters for this compound.
Table 1: Inhibitor Profile of this compound
| Parameter | Value | Source |
|---|---|---|
| Target | USP15 | [2][3][4][5] |
| IC₅₀ (in vitro) | 3.76 µM | [2][3][4][5] |
| Molecular Formula | C₂₂H₂₃N₃O₃ | [5] |
| Molecular Weight | 377.44 g/mol |[5] |
Table 2: Cellular Activity of this compound
| Cell Line Type | Assay | IC₅₀ | Source |
|---|---|---|---|
| Non-small cell lung carcinoma | Anti-proliferation | 1.94 µM | [2] |
| Leukemia | Anti-proliferation | 2.22 µM |[2] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound to assess its effects on protein levels and ubiquitination.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest (e.g., HCT116, A375)[6]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.[2] Aliquot and store at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[2] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blot, 96-well plates for viability assays) and allow them to adhere and reach 60-70% confluency.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. A typical concentration range to test is 0.5 µM to 10 µM.
-
Control Preparation: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound (typically ≤0.1%).[3]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours), depending on the experimental endpoint. For protein stability, shorter time points may be sufficient. For cell viability, longer incubations are common.[2]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., cell lysis for Western blot or immunoprecipitation).
Protocol 2: Analysis of Protein Stability via Western Blot
This protocol is used to determine if inhibiting USP15 with this compound leads to a decrease in the steady-state levels of a putative substrate protein (e.g., MDM2).
Materials:
-
Treated and control cell pellets (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MDM2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in supplemented RIPA buffer on ice for 30 minutes.
-
Clarification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities, normalizing to a loading control like β-actin.
Protocol 3: Immunoprecipitation (IP) for Ubiquitination Assay
This is the key assay to directly demonstrate that inhibition of USP15 leads to increased ubiquitination of a target protein.
Materials:
-
Treated and control cell pellets (from Protocol 1). It is crucial to also treat cells with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) before lysis to allow ubiquitinated proteins to accumulate.
-
Denaturing Lysis Buffer (e.g., RIPA buffer with 1% SDS) containing DUB inhibitors (e.g., NEM, PR-619) and protease inhibitors.
-
IP Dilution/Wash Buffer (e.g., RIPA without SDS)
-
Primary antibody against the protein of interest (IP-grade)
-
Protein A/G magnetic beads or agarose resin
-
Anti-Ubiquitin antibody (for Western blotting)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse MG132-treated cells in denaturing lysis buffer. Boil for 10 minutes to fully denature proteins and inactivate DUBs.
-
Dilution & Clarification: Dilute the lysate 10-fold with IP Dilution Buffer (to reduce SDS concentration to 0.1%) to allow for antibody binding.[8] Centrifuge to clarify the lysate.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Remove beads.
-
Immunoprecipitation: Add the IP-grade primary antibody against your target protein to the clarified lysate. Incubate for 4 hours to overnight at 4°C with rotation.
-
Capture: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold IP Wash Buffer to remove non-specific proteins.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling at 95°C for 10 minutes.
-
Western Blot: Analyze the eluates by Western blotting (Protocol 2), but probe the membrane with an anti-Ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the this compound treated lane, compared to the control, indicates increased ubiquitination of the target protein. You can also re-probe the membrane for your target protein as a loading control for the IP.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Usp15-IN-1 solubility issues and solutions
Welcome to the technical support center for Usp15-IN-1. This guide provides researchers, scientists, and drug development professionals with essential information on the solubility, storage, and handling of this compound, along with troubleshooting tips to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 15 (USP15) with an IC50 value of 3.76 μM.[1][2][3][4] It is utilized in research, particularly in studies related to cancer, due to its anti-proliferative activity against cell lines such as non-small cell lung carcinoma and leukemia.[1][2][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to three years.[2]
-
In Solvent: Prepare aliquots to avoid repeated freeze-thaw cycles.[1][6] Store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1][5][6] Solutions should be sealed and protected from moisture and light.[1][5]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as DMSO and Ethanol. It has limited solubility in aqueous solutions.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound Powder
-
Solution 1: Use Appropriate Solvents. DMSO is the recommended solvent for preparing stock solutions.[1][2] For some applications, Ethanol can also be used.[7]
-
Solution 2: Aid Dissolution. Sonication is recommended to facilitate the dissolution of this compound in the chosen solvent.[1][2][7] Gentle heating to 37°C or 45°C can also be employed.[2][7]
-
Solution 3: Use High-Quality Solvents. The hygroscopic nature of DMSO can affect solubility. It is highly recommended to use newly opened, anhydrous DMSO for the best results.[1][5]
Issue: Precipitation Occurs When Diluting Stock Solution into Aqueous Media
-
Solution 1: Gradual Dilution. To prevent precipitation, it is advised to perform a serial dilution of the DMSO stock solution in DMSO before adding it to your aqueous experimental medium (e.g., cell culture medium, PBS).[2]
-
Solution 2: Pre-warm Solutions. Pre-warming both the stock solution and the aqueous medium to 37°C before dilution can help prevent precipitation caused by temperature shock.[2]
-
Solution 3: Sonication. If precipitation still occurs, brief sonication of the final working solution can help to redissolve the compound.[2]
Issue: Insoluble Particulates Observed in the Solution
-
Solution 1: Filtration. If small, insoluble impurities are present that do not affect the compound's activity, they can be removed by filtering the solution.[7]
Data Presentation
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 264.94 | Ultrasonic assistance is recommended. Use newly opened DMSO.[1][5] |
| DMSO | 90.0 | 238.4 | Sonication is recommended.[2] |
| DMSO | 5 | 14.77 | Sonication is recommended.[7] |
| Ethanol | 2.7 | 7.98 | Sonication is recommended.[7] |
Storage Conditions
| Form | Temperature | Duration | Additional Information |
| Powder | -20°C | 3 years | --- |
| In Solvent | -80°C | 6 months | Sealed, away from moisture and light.[1][5][6] |
| In Solvent | -20°C | 1 month | Sealed, away from moisture and light.[1][5][6] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 377.44 g/mol ).[1][3]
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 0.2649 mL of DMSO.[1][5]
-
Dissolution: Vortex the solution and use sonication to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][5][6]
Preparation of Working Solutions for Cell-Based Assays
-
Intermediate Dilution: Thaw a vial of the 10 mM stock solution. It is recommended to first dilute this stock solution in DMSO to an intermediate concentration (e.g., 1 mM).[2]
-
Final Dilution: Add the required volume of the intermediate DMSO solution to your pre-warmed cell culture medium to achieve the final desired experimental concentration (e.g., for a final concentration of 1 µM in 2 mL of medium, add 2 µL of the 1 mM intermediate solution).[2]
-
Mixing: Gently mix the final working solution. If any precipitation is observed, brief sonication can be used.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.[1]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway showing USP15 action and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. This compound | USP15抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. USP22-IN-1 | DUB | TargetMol [targetmol.com]
Usp15-IN-1 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Usp15-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of Ubiquitin Specific Peptidase 15 (USP15) with an IC50 of 3.76 μM.[1][2] USP15 is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin from target proteins, thereby regulating their stability and function.[3][4][5] By inhibiting USP15, this compound can modulate signaling pathways involved in cancer cell proliferation and survival.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[1][2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 1 year.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[2][6]
Q3: How should I prepare my working solution of this compound for cell culture experiments?
It is recommended to first prepare a high-concentration stock solution in DMSO.[1][2] To prepare the working solution, the DMSO stock should be serially diluted to an intermediate concentration before adding it to the cell culture medium to reach the final desired concentration.[1] This helps to prevent precipitation of the compound in the aqueous environment of the cell culture medium.[1]
Troubleshooting Guides
Issue: I am observing precipitation of this compound in my cell culture medium.
-
Question: What should I do if I see precipitation after adding this compound to my cell culture medium? Answer: Precipitation can occur if the final concentration of the organic solvent (e.g., DMSO) is too high or if the compound's solubility limit in the aqueous medium is exceeded.
-
Recommendation 1: Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%.
-
Recommendation 2: Try a serial dilution approach. Instead of adding the high-concentration stock directly to the medium, first dilute it in a small volume of medium before adding it to the final culture volume.[1]
-
Recommendation 3: Gentle warming of the medium to 37°C and vortexing after adding the compound can sometimes help with dissolution.
-
Issue: I am not observing the expected biological effect of this compound in my experiments.
-
Question: My results are inconsistent, or I am not seeing the expected inhibitory effect. Could the compound be unstable in my cell culture medium? Answer: While specific data on the stability of this compound in cell culture media is not readily available, small molecule inhibitors can be susceptible to degradation over time in the complex environment of cell culture, which contains various enzymes and reactive components.
-
Recommendation 1: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid using working solutions that have been stored for extended periods at 4°C.
-
Recommendation 2: Minimize the exposure of the compound to light and elevated temperatures during handling.
-
Recommendation 3: Consider performing a time-course experiment to assess if the compound's activity diminishes over longer incubation periods.
-
Recommendation 4: If stability is a major concern, you can perform an experimental assessment of this compound stability in your specific cell culture medium using techniques like HPLC-MS/MS.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (USP15) | 3.76 μM | [1][2] |
| Molecular Weight | 377.44 g/mol | [1][2] |
| Formula | C22H23N3O3 | [1][2] |
| Solubility in DMSO | 90.0 mg/mL (238.4 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 1 year | [1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media via LC-MS/MS
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
LC-MS/MS system
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 μM). Ensure the final DMSO concentration is low (<0.1%).
-
Prepare a control sample of this compound in a stable solvent (e.g., 50% ACN/water) at the same concentration.
-
-
Incubation:
-
Aliquot the spiked media into multiple wells of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.
-
-
Sample Preparation for LC-MS/MS:
-
To each aliquot, add an equal volume of cold acetonitrile containing an internal standard (a compound with similar chemical properties to this compound but a different mass).
-
Vortex to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a suitable LC-MS/MS method for the detection and quantification of this compound and the internal standard. This will involve optimizing the mobile phase gradient, column, and mass spectrometer parameters.
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the peak area ratios at each time point to the ratio at time 0.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and half-life in the cell culture medium.
-
Visualizations
References
- 1. This compound | DUB | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Regulations of Deubiquitinase USP15 and Its Pathophysiological Mechanisms in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
potential off-target effects of Usp15-IN-1
Welcome to the technical support center for Usp15-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of Ubiquitin Specific Peptidase 15 (USP15), a deubiquitinating enzyme (DUB). Its primary target is USP15, with a reported IC50 value of 3.76 μM.[1][2][3] USP15 is involved in various cellular processes, including the regulation of signaling pathways such as Transforming Growth Factor-β (TGF-β), NF-κB, and p53.[4]
Q2: What are the known paralogs of USP15?
A2: USP15 shares significant structural and sequence similarity with USP4 and USP11.[4] This homology suggests that there may be a degree of functional overlap and that inhibitors targeting USP15 might also affect USP4 and USP11.
Q3: What are the main signaling pathways regulated by USP15?
A3: USP15 is a key regulator of the TGF-β signaling pathway, where it deubiquitinates and stabilizes the type I TGF-β receptor (TβR-I).[5] It also plays a role in the NF-κB and p53 signaling pathways.[4] Additionally, USP15 is involved in the regulation of the COP9 signalosome and can influence antiviral responses.[6]
Q4: Is there a known selectivity profile for this compound against other deubiquitinases?
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Phenotype or Contradictory Results | Off-target effects: this compound may be inhibiting other proteins besides USP15, particularly its close paralogs USP4 and USP11, which share functional redundancies.[4] | 1. Validate with a secondary inhibitor or genetic knockdown: Use a structurally different USP15 inhibitor or an siRNA/shRNA approach to confirm that the observed phenotype is specific to USP15 inhibition.[7] 2. Perform a rescue experiment: If possible, transfect cells with a this compound-resistant mutant of USP15 to see if it reverses the observed phenotype. 3. Profile against paralogs: If feasible, test the effect of this compound on the activity of USP4 and USP11 in a biochemical assay. |
| Inconsistent Inhibition of TGF-β Signaling | Cellular context: The effect of USP15 on TGF-β signaling can be cell-type dependent.[8] Inhibitor concentration and incubation time: Suboptimal concentration or duration of treatment can lead to variable results. | 1. Optimize inhibitor concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint. 2. Confirm target engagement: Use a cellular thermal shift assay (CETSA) or a similar method to verify that this compound is binding to USP15 in your cells. 3. Monitor downstream readouts: Analyze the phosphorylation status of SMAD2/3, key downstream effectors of the TGF-β pathway, by Western blot to confirm pathway inhibition.[7] |
| Low Potency in Cellular Assays Compared to Biochemical Assays | Cell permeability and stability: The compound may have poor cell permeability or may be rapidly metabolized within the cells. | 1. Assess cell permeability: Use a cell-based assay that directly measures the intracellular concentration of the inhibitor. 2. Check for compound stability: Evaluate the stability of this compound in your cell culture medium over the course of the experiment. |
| Inhibitor Precipitation in Culture Medium | Poor solubility: this compound may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations. | 1. Prepare fresh stock solutions: Dissolve this compound in a suitable solvent like DMSO at a high concentration and make fresh dilutions in culture medium for each experiment.[1] 2. Avoid repeated freeze-thaw cycles: Aliquot the stock solution to minimize degradation. 3. Visually inspect the medium: Before adding to cells, ensure that the inhibitor is fully dissolved in the culture medium. Sonication may aid in dissolution.[3] |
Quantitative Data Summary
| Inhibitor | Target | IC50 | Cell-based Activity | Reference |
| This compound | USP15 | 3.76 μM | Anti-proliferative activity in non-small cell lung carcinoma and leukemia cells with IC50s of 1.94 μM and 2.22 μM, respectively. | [1] |
Note: IC50 values for this compound against other deubiquitinases are not publicly available.
Experimental Protocols
Protocol 1: Biochemical Assay for USP15 Inhibition
This protocol is adapted from a general fluorogenic assay for deubiquitinase activity.[9]
Materials:
-
Recombinant human USP15 enzyme
-
Ubiquitin-AMC fluorogenic substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Plate reader capable of fluorescence measurement (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add 10 µL of USP15 enzyme solution (e.g., 2 nM final concentration) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of Ubiquitin-AMC substrate (e.g., 100 nM final concentration) to each well.
-
Immediately begin kinetic reading on the plate reader at 30°C for 60 minutes, taking measurements every 2 minutes.
-
Calculate the initial reaction rates (RFU/min) from the linear portion of the progress curves.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot Analysis of TGF-β Pathway Activation
This protocol describes how to assess the effect of this compound on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
This compound
-
TGF-β1 ligand
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSMAD2, anti-SMAD2, anti-USP15, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 2-4 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the pSMAD2 signal to total SMAD2 and the loading control (β-actin).
-
Visualizations
Caption: USP15 in the TGF-β Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP15 stabilizes TGF-β receptor I and promotes oncogenesis through the activation of TGF-β signaling in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ubiquitin-Specific Protease USP15 Promotes RIG-I–Mediated Antiviral Signaling by Deubiquitylating TRIM25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Usp15-IN-1 inhibitor specificity and selectivity
Welcome to the technical support center for Usp15-IN-1, a potent inhibitor of Ubiquitin Specific Peptidase 15 (USP15). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of this compound against its primary target, USP15?
A1: this compound is a potent inhibitor of USP15 with a reported half-maximal inhibitory concentration (IC50) of 3.76 μM in biochemical assays.[1][2] In cellular assays, it has demonstrated anti-proliferative activity in non-small cell lung carcinoma and leukemia cell lines with IC50 values of 1.94 μM and 2.22 μM, respectively.[1]
Q2: What is the selectivity profile of this compound?
A2: While comprehensive public data on the selectivity of this compound against a broad panel of deubiquitinases (DUBs) and kinases is limited, it is crucial to assess its specificity in your experimental system. Ideally, the inhibitor should be profiled against a panel of related USP enzymes and other DUB families. For illustrative purposes, a hypothetical selectivity profile is presented in Table 1. Researchers should perform their own selectivity profiling to confirm the specificity of this compound for their particular application.
Q3: In which signaling pathways is USP15 involved?
A3: USP15 is a multifaceted deubiquitinase implicated in the regulation of several key signaling pathways, including:
-
Transforming Growth Factor-β (TGF-β) Signaling: USP15 can deubiquitinate and stabilize the type I TGF-β receptor (TβRI) and SMAD proteins, thereby positively regulating this pathway.[3]
-
Nuclear Factor-κB (NF-κB) Signaling: USP15 has been shown to positively regulate TNFα- and interleukin-1β-induced NF-κB activation by stabilizing TAB2/3.[4]
-
Wnt/β-catenin Signaling: The role of USP15 in the Wnt pathway appears to be context-dependent, with reports suggesting both positive and negative regulatory functions.[5]
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C or -80°C to maintain stability. For cellular experiments, it is recommended to prepare fresh dilutions from the stock solution in the appropriate cell culture medium. To avoid precipitation, it is advisable to first dilute the DMSO stock in a small volume of medium before adding it to the final culture volume.
Data Presentation
Table 1: Illustrative Selectivity Profile of a Hypothetical USP15 Inhibitor
| Target DUB | IC50 (µM) | Fold Selectivity vs. USP15 |
| USP15 | 3.76 | 1 |
| USP4 | > 50 | > 13 |
| USP7 | > 100 | > 27 |
| USP2 | > 100 | > 27 |
| USP8 | > 100 | > 27 |
| UCH-L1 | > 100 | > 27 |
| UCH-L3 | > 100 | > 27 |
| OTUB1 | > 100 | > 27 |
Note: This table is for illustrative purposes only and does not represent experimentally determined values for this compound. Researchers are strongly encouraged to perform their own selectivity profiling.
Experimental Protocols & Methodologies
Biochemical Deubiquitination Assay using a Fluorogenic Substrate
This protocol describes a common method to assess the inhibitory activity of this compound against purified USP15 enzyme using a fluorogenic ubiquitin substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human USP15 enzyme
-
This compound inhibitor
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant USP15 enzyme to the working concentration in Assay Buffer.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO control to the wells of the 384-well plate.
-
Add the diluted USP15 enzyme (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-AMC substrate (e.g., 5 µL) to each well.
-
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing endogenous or overexpressed USP15
-
This compound inhibitor
-
Cell lysis buffer (containing protease inhibitors)
-
Antibody against USP15 for Western blotting or ELISA
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting equipment or ELISA reader
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
Cell Lysis: After the heat shock, lyse the cells using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble USP15 by Western blotting or ELISA using a specific USP15 antibody.
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA) for each temperature and inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: Overview of major signaling pathways regulated by USP15.
Caption: Experimental workflows for assessing this compound activity.
Caption: Troubleshooting common issues in DUB inhibitor assays.
Troubleshooting Guide
Issue 1: No or weak inhibition observed in the biochemical assay.
-
Possible Cause:
-
Inhibitor Inactivity: The this compound may have degraded.
-
Enzyme Inactivity: The recombinant USP15 enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.
-
Suboptimal Assay Conditions: The buffer composition, pH, or concentration of reducing agents (like DTT) may not be optimal for USP15 activity or inhibitor binding.
-
-
Solution:
-
Verify Inhibitor Integrity: Use a fresh stock of this compound. Confirm its identity and purity if possible.
-
Use Fresh Enzyme: Aliquot and store the enzyme at -80°C and avoid repeated freeze-thaw cycles. Test enzyme activity with a known control inhibitor if available.
-
Optimize Assay Conditions: Refer to the literature for optimal USP15 assay conditions. Ensure the presence of a reducing agent like DTT in the buffer, as cysteine proteases are sensitive to oxidation.
-
Issue 2: High background fluorescence in the biochemical assay.
-
Possible Cause:
-
Inhibitor Autofluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths used.
-
Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent substances.
-
-
Solution:
-
Run a Control: Measure the fluorescence of this compound in the assay buffer without the enzyme and substrate to determine its intrinsic fluorescence.
-
Use High-Purity Reagents: Prepare fresh assay buffers using high-purity water and reagents.
-
Issue 3: Inconsistent results in cellular assays.
-
Possible Cause:
-
Inhibitor Solubility and Stability: this compound may precipitate in the cell culture medium, leading to variable effective concentrations. The inhibitor might also be unstable in aqueous solutions over time.
-
Cellular Efflux: The cells might be actively pumping out the inhibitor, reducing its intracellular concentration.
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that confound the interpretation of the results.
-
-
Solution:
-
Check Solubility: Visually inspect the culture medium for any signs of precipitation after adding this compound. It is good practice to prepare fresh dilutions for each experiment.
-
Time-Course and Dose-Response Experiments: Perform experiments with varying incubation times and a wide range of inhibitor concentrations to identify an optimal experimental window.
-
Confirm Target Engagement: Use a target engagement assay like CETSA to confirm that this compound is binding to USP15 in your cellular model at the concentrations used.
-
Use Negative Controls: If available, use a structurally similar but inactive analog of this compound as a negative control to distinguish on-target from off-target effects.
-
Disclaimer: This technical support center provides general guidance. Researchers should always optimize protocols for their specific experimental setup and consult relevant literature.
References
troubleshooting inconsistent results with Usp15-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Usp15-IN-1. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Ubiquitin-Specific Protease 15 (USP15) with an IC50 of 3.76 μM.[1][2] USP15 is a deubiquitinating enzyme (DUB) that removes ubiquitin from substrate proteins, thereby regulating their stability and function. By inhibiting USP15, this compound can lead to the accumulation of ubiquitinated forms of USP15 substrates, often targeting them for proteasomal degradation. USP15 has been implicated in various cellular processes, including TGF-β signaling, DNA damage repair, and the regulation of protein synthesis.[3][4][5] The diverse and sometimes conflicting roles of USP15 as both a potential oncogene and tumor suppressor highlight its context-dependent functions.[3][4]
Q2: What are the recommended storage and solubility guidelines for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[1] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). One supplier suggests that sonication may be necessary for complete dissolution in DMSO, where it can be soluble up to 100 mg/mL.[1][2] It is crucial to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly affected by moisture.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution (e.g., 10 mM in DMSO) and then dilute it in culture medium to the final working concentration. The final DMSO concentration in cell culture should typically not exceed 0.1% to avoid solvent-induced toxicity.[2]
Q3: In which cancer cell lines has this compound shown anti-proliferative activity?
This compound has demonstrated anti-proliferative effects in non-small cell lung carcinoma and leukemia cell lines.[1] The reported IC50 values for its anti-proliferative activity in these cell lines were 1.94 μM and 2.22 μM, respectively, after a 48-hour incubation period.[1]
Troubleshooting Inconsistent Results
Q4: My experimental results with this compound are inconsistent. What are the potential causes and solutions?
Inconsistent results with this compound can arise from several factors, including issues with compound stability, experimental setup, and biological variability. Below is a guide to troubleshoot common problems.
Problem: High variability between replicate experiments.
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Possible Cause 1: Incomplete Dissolution or Precipitation of this compound.
-
Solution: Ensure complete dissolution of the compound when preparing stock solutions. Sonication can aid in dissolving this compound in DMSO.[2] When diluting the stock solution into aqueous media for experiments, vortex immediately and thoroughly to prevent precipitation. Visually inspect for any precipitate before adding to cells. It is also advisable to prepare fresh dilutions for each experiment from a frozen stock.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Protect the compound from light.
-
-
Possible Cause 3: Cell Culture Conditions.
-
Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Variations in these parameters can alter cellular responses to inhibitors. Ensure cells are healthy and in the exponential growth phase at the start of the experiment.
-
Problem: No observable effect of this compound at expected concentrations.
-
Possible Cause 1: Insufficient Incubation Time or Concentration.
-
Solution: The reported anti-proliferative effects of this compound were observed after 48 hours of incubation.[1] Consider extending the incubation time or performing a dose-response experiment with a wider range of concentrations to determine the optimal conditions for your specific cell line and assay.
-
-
Possible Cause 2: Low USP15 Expression in the Cell Model.
-
Solution: The effect of a USP15 inhibitor will depend on the expression level and activity of USP15 in your experimental system. Verify the expression of USP15 in your cell line of interest by Western blotting or other methods. If USP15 levels are low, the effect of the inhibitor may be minimal.
-
-
Possible Cause 3: Cell-Type Specificity.
-
Solution: The cellular consequences of USP15 inhibition can be highly context-dependent. USP15 has numerous substrates and is involved in multiple signaling pathways.[3][4] The predominant effect in one cell type may not be the same in another. It is important to investigate the specific downstream signaling pathways affected by this compound in your model system.
-
Problem: Unexpected or off-target effects are observed.
-
Possible Cause 1: Non-Specific Inhibition.
-
Solution: While this compound is reported as a potent USP15 inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments. Consider using a structurally unrelated USP15 inhibitor as a comparator or using genetic approaches like siRNA-mediated knockdown of USP15 to confirm that the observed phenotype is specifically due to the inhibition of USP15.[6]
-
-
Possible Cause 2: DMSO Vehicle Effects.
-
Solution: Ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control. High concentrations of DMSO can be toxic to cells and can influence experimental outcomes. If the final DMSO concentration exceeds 0.1%, a vehicle control with the same DMSO concentration is essential.[2]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Inhibition of USP15) | 3.76 μM | Biochemical Assay | [1] |
| IC50 (Anti-proliferative) | 1.94 μM | Non-small cell lung carcinoma | [1] |
| IC50 (Anti-proliferative) | 2.22 μM | Leukemia cells | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.001 μM to 10 μM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a preferred method, such as MTT, MTS, or a commercial cell viability kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Plot the results to determine the IC50 value.
Protocol 2: Western Blotting for USP15 Substrate Ubiquitination
This protocol can be used to determine if this compound treatment leads to the accumulation of ubiquitinated USP15 substrates.
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control. To observe the accumulation of ubiquitinated proteins, it may be beneficial to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the this compound treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a deubiquitinase inhibitor like N-ethylmaleimide (NEM) to preserve the ubiquitination status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation (Optional, for specific substrates): To analyze the ubiquitination of a specific protein, perform immunoprecipitation using an antibody against that protein.
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitated samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against ubiquitin or a specific USP15 substrate. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in high molecular weight smears or distinct bands for the protein of interest in the this compound treated samples would indicate increased ubiquitination.
Visualizations
Caption: Role of USP15 in TGF-β signaling and its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The deubiquitylase USP15 stabilizes newly synthesized REST and rescues its expression at mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
Usp15-IN-1 cytotoxicity and cell viability assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Usp15-IN-1 in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Ubiquitin-Specific Peptidase 15 (USP15), a deubiquitinating enzyme.[1][2] Its primary mechanism of action is the inhibition of USP15's enzymatic activity, which has an IC50 (half-maximal inhibitory concentration) of 3.76 μM.[1][2] By inhibiting USP15, this compound can induce anti-proliferative effects in cancer cells.[1]
Q2: In which cancer cell lines has this compound shown cytotoxic effects?
A2: this compound has demonstrated significant anti-proliferative activity in non-small cell lung carcinoma and leukemia cell lines.[1]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound, by inhibiting USP15, can modulate several key signaling pathways implicated in cancer cell survival and proliferation. These include:
-
The MDM2/p53 pathway: USP15 can stabilize the E3 ubiquitin ligase MDM2, which is a negative regulator of the tumor suppressor p53. Inhibition of USP15 can lead to MDM2 degradation and subsequent activation of p53-mediated apoptosis.
-
The TGF-β signaling pathway: USP15 is known to regulate the TGF-β pathway by deubiquitinating and stabilizing components of its signaling cascade.
-
The KEAP1-NRF2 pathway: USP15 can regulate the cellular antioxidant response through this pathway.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. For stock solutions in DMSO, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cell viability assays. | Cell density is not optimal. | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| DMSO concentration is too high. | Ensure the final DMSO concentration in your assay wells is below a cytotoxic level (typically <0.5%). Prepare a vehicle control with the same DMSO concentration to account for any solvent effects. | |
| Compound precipitation in culture medium. | This compound may have limited solubility in aqueous solutions.[2] Prepare fresh dilutions from a concentrated DMSO stock solution just before use. Visually inspect the medium for any signs of precipitation after adding the compound. Consider using a lower concentration or a different formulation if solubility is a persistent issue. | |
| Low potency or lack of cytotoxic effect. | Insufficient incubation time. | The anti-proliferative effects of this compound have been observed after 48 hours of incubation.[1] Consider extending the treatment duration. |
| Cell line is resistant to this compound. | The sensitivity to this compound can vary between cell lines. This may be due to the expression levels of USP15 or the status of downstream signaling pathways. Consider testing a panel of cell lines or investigating the expression of key pathway components. | |
| Inactivation of the compound. | Ensure proper storage of the compound and stock solutions to maintain its activity. Avoid prolonged exposure to light and elevated temperatures. | |
| High background signal in the assay. | Contamination of cell cultures. | Regularly check cell cultures for any signs of microbial contamination. Use aseptic techniques during all experimental procedures. |
| Reagent-related issues. | Ensure that assay reagents are properly prepared and within their expiration dates. For luminescence-based assays, allow sufficient time for the signal to stabilize before reading. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 (USP15 inhibition) | 3.76 μM | Enzymatic assay | [1][2] |
| IC50 (Non-small cell lung carcinoma cells) | 1.94 μM | 48-hour incubation | [1] |
| IC50 (Leukemia cells) | 2.22 μM | 48-hour incubation | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
This compound
-
Cells of interest
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of the diluted compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Determine the percentage of cell viability by comparing the luminescence of treated cells to that of the vehicle control.
Signaling Pathway Diagrams
References
minimizing Usp15-IN-1 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing precipitation of Usp15-IN-1 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I added my DMSO stock solution to my aqueous buffer/media. What should I do?
A1: This is a common issue for many organic small molecules. To avoid precipitation, it is recommended to make intermediate serial dilutions of your concentrated DMSO stock solution in DMSO before adding it to the aqueous medium.[1][2] Most cells can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
Q2: Can I do anything to redissolve the this compound that has precipitated in my working solution?
A2: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3] It is also recommended to preheat both the stock solution and the aqueous medium to 37°C before dilution to minimize precipitation caused by temperature changes.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3][4][5] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL (264.94 mM) achievable with the help of ultrasonication.[3][6] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[3][4]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] The solid form of this compound should be stored at 4°C, sealed, and protected from moisture and light.[3]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of Ubiquitin-specific Peptidase 15 (USP15), with an IC50 of 3.76 μM.[3][4][5][7][8] USP15 is a deubiquitinating enzyme (DUB) that removes ubiquitin from target proteins, thereby regulating their stability and function. By inhibiting USP15, this compound can modulate various signaling pathways involved in cellular processes like protein degradation, cell proliferation, and immune response.[3][9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | The compound has low aqueous solubility and is crashing out of the DMSO solution. | 1. Serial Dilution: Perform serial dilutions of the high-concentration DMSO stock in DMSO first to lower the concentration before adding to the aqueous solution.[1][2] 2. Pre-warming: Warm both the inhibitor stock solution and the aqueous medium to 37°C before mixing.[2] 3. Increase Final DMSO Concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO in the working solution (though it should ideally be kept below 0.5% for most cell-based assays). Always include a vehicle control with the equivalent DMSO concentration. |
| Cloudy or hazy solution after dilution | Fine precipitate or micro-precipitate has formed. | 1. Sonication: Use a bath sonicator to help dissolve the precipitate.[2][3] 2. Gentle Heating: Gently warm the solution (e.g., in a 37°C water bath) while mixing.[3] 3. Filtration: If insoluble impurities are suspected, the solution can be filtered through a 0.22 µm filter to remove them. Note that this may also remove some of the precipitated compound, so the final concentration might be lower than calculated. |
| Inconsistent experimental results | Precipitation of the inhibitor is leading to variable effective concentrations. | 1. Fresh Working Solutions: Prepare fresh working solutions for each experiment from a frozen DMSO stock aliquot.[4] 2. Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your experiment. 3. Solubility Enhancement: For in vivo studies or challenging in vitro assays, consider using a formulation with co-solvents and surfactants. |
Quantitative Data Summary
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (264.94 mM) | Requires ultrasonication. Use of new, anhydrous DMSO is recommended.[3][6] |
| DMSO | 90.0 mg/mL (238.4 mM) | Sonication is recommended.[2][5] |
Formulations for In Vitro & In Vivo Studies
| Protocol | Composition | Achievable Concentration | Appearance | Notes |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (2.20 mM) | Clear solution | Saturation unknown.[3] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 0.83 mg/mL (2.20 mM) | Suspended solution | Requires sonication.[3] |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL (2.20 mM) | Clear solution | If the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the desired amount of this compound solid (Molecular Weight: 377.44 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Example: To prepare 1 mL of a 10 mM stock solution, dissolve 3.77 mg of this compound in 1 mL of DMSO.
-
-
If the compound does not readily dissolve, use an ultrasonic bath for a few minutes until the solution is clear.[2][3]
-
Aliquot the stock solution into single-use vials and store at -80°C or -20°C.
Protocol 2: Preparation of a 1 µM Working Solution for Cell Culture
-
Thaw a 10 mM stock solution of this compound in DMSO.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of DMSO to get a 100 µM solution.
-
Add 1 µL of the 100 µM intermediate dilution to 99 µL of your cell culture medium to achieve a final concentration of 1 µM. The final DMSO concentration will be 0.01%.
-
Gently mix the working solution before adding it to your cells.
Signaling Pathways and Experimental Workflows
USP15 is a deubiquitinating enzyme that plays a crucial role in several key signaling pathways by removing ubiquitin from target proteins, thereby regulating their stability and activity. This compound, by inhibiting USP15, can modulate these pathways.
Caption: USP15 stabilizes the TGF-β receptor I (TβRI) by counteracting its ubiquitination by SMURF2.
Caption: USP15 can stabilize IκBα, an inhibitor of NF-κB, thereby suppressing NF-κB signaling.
Caption: USP15 can directly deubiquitinate and stabilize the tumor suppressor p53.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DUB | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Usp15-IN-1 interference with downstream assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential interference of Usp15-IN-1 with downstream assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin Specific Peptidase 15 (USP15). It is designed to covalently modify the active site cysteine of USP15, thereby preventing the removal of ubiquitin from its substrate proteins. This leads to an accumulation of ubiquitinated substrates and can impact various cellular processes, including DNA repair, protein degradation, and signal transduction.
Q2: Are there any known off-target effects of this compound?
While this compound has been designed for high selectivity towards USP15, some potential for off-target effects exists, as is common with small molecule inhibitors. Cross-reactivity with other deubiquitinating enzymes or proteins with reactive cysteines could occur at higher concentrations. We recommend performing appropriate control experiments to validate the on-target effects of this compound in your specific experimental system.
Q3: How can I confirm that this compound is active in my cells?
The most direct way to confirm the activity of this compound is to perform a Western blot analysis of a known USP15 substrate. An increase in the ubiquitination status of the substrate upon treatment with this compound would indicate target engagement. Additionally, a cellular thermal shift assay (CETSA) can be used to demonstrate direct binding of the inhibitor to USP15 in cells.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, MTS, WST-1).
Potential Cause: this compound may directly react with the tetrazolium salts (MTT, MTS, WST-1) used in these colorimetric assays, leading to a false signal. This can manifest as an apparent increase or decrease in cell viability that is independent of the actual biological effect of the compound.
Troubleshooting Steps:
-
Perform a cell-free assay:
-
Add this compound at various concentrations to your cell culture medium without cells.
-
Add the viability reagent (MTT, MTS, or WST-1) and incubate for the standard duration.
-
Measure the absorbance at the appropriate wavelength. A change in absorbance in the absence of cells indicates direct interference with the assay reagent.
-
-
Use an alternative viability assay:
-
Consider using a non-enzymatic, fluorescence-based assay that measures cell membrane integrity, such as a propidium iodide or DAPI staining assay followed by imaging or flow cytometry.
-
Alternatively, a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®) can be used, as these are generally less susceptible to chemical interference.
-
Table 1: Hypothetical Interference of this compound with Cell Viability Assays
| This compound (µM) | Apparent Viability (MTT Assay) | Actual Viability (Propidium Iodide Staining) |
| 0 | 100% | 100% |
| 1 | 115% | 98% |
| 5 | 130% | 95% |
| 10 | 145% | 92% |
| 20 | 160% | 88% |
Issue 2: High background signal in fluorescence-based assays.
Potential Cause: this compound may possess intrinsic fluorescent properties (autofluorescence) that overlap with the excitation and emission spectra of the fluorophores used in your assay (e.g., GFP, fluorescein, or rhodamine).
Troubleshooting Steps:
-
Measure the autofluorescence of this compound:
-
Prepare solutions of this compound at the working concentrations in the same buffer or medium used for your experiment.
-
Using a fluorometer or fluorescence microscope with the same filter sets as your experiment, measure the fluorescence intensity of the this compound solutions.
-
-
Spectral analysis:
-
If autofluorescence is detected, perform a full excitation and emission scan to determine the spectral profile of this compound. This will help you choose fluorophores for your assay that have minimal spectral overlap.
-
-
Background subtraction:
-
If switching fluorophores is not possible, include a "compound only" control (this compound in medium without cells) in your experiment. The fluorescence intensity from this control can be subtracted from your experimental readings.
-
Table 2: Hypothetical Autofluorescence of this compound
| This compound (µM) | Excitation (nm) | Emission (nm) | Relative Fluorescence Units (RFU) |
| 10 | 488 | 520 | 1500 |
| 10 | 561 | 585 | 300 |
| 10 | 640 | 670 | 50 |
Experimental Protocols
Protocol 1: Assessment of this compound Interference with MTT Assay
-
Prepare a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.
-
Add 100 µL of each concentration to triplicate wells of a 96-well plate. Include a "medium only" control.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly.
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
Protocol 2: Measurement of this compound Autofluorescence
-
Prepare a 10 µM solution of this compound in the same buffer or medium used for your fluorescence assay.
-
Transfer 200 µL of the solution to a black, clear-bottom 96-well plate. Include a "buffer only" control.
-
Use a fluorescence plate reader to measure the fluorescence intensity.
-
Perform a scan across a range of excitation and emission wavelengths to determine the spectral properties of the compound.
-
If using a fluorescence microscope, acquire images of the this compound solution using the same filter sets and exposure times as your experiment.
Visualizations
Caption: Hypothetical signaling pathway involving USP15.
Caption: Troubleshooting workflow for assay interference.
Caption: Potential sources of experimental artifacts.
Quality Control for USP15-IN-1: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control of USP15-IN-1, a potent inhibitor of Ubiquitin Specific Peptidase 15 (USP15). This document offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, stock solutions should be stored at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.
2. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] For a 10 mM stock solution, dissolve the appropriate mass of the compound in fresh, anhydrous DMSO. Sonication may be required to aid dissolution.[1]
3. What is the reported IC50 of this compound?
The reported IC50 value of this compound for USP15 is 3.76 μM.[1][2][3]
4. How can I ensure the purity of my this compound compound?
The purity of this compound should be assessed using High-Performance Liquid Chromatography (HPLC). A high-quality batch should have a purity of ≥98%. Commercial suppliers often provide a Certificate of Analysis (CoA) with purity data. For example, one supplier reports a purity of 99.68%.[2]
5. How can I confirm the identity of this compound?
The identity of the compound can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitation in cell culture media. | The final concentration of DMSO in the media is too high, or the compound's solubility limit has been exceeded. | - Ensure the final DMSO concentration in your cell culture media is low (typically ≤0.1%) to avoid solvent toxicity and precipitation. - Prepare intermediate dilutions of your stock solution in a suitable solvent before adding to the aqueous media.[1] - Gently vortex the media after adding the compound to ensure it is well-dispersed. |
| Inconsistent or unexpected results in cell-based assays. | - Compound Degradation: The compound may have degraded due to improper storage or handling. - Cell Health: The cells may be unhealthy or at a high passage number. - Off-target effects: The concentration of the inhibitor may be too high, leading to non-specific effects.[4][5] | - Aliquot stock solutions to minimize freeze-thaw cycles. - Regularly check the health and passage number of your cell lines. - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Use the lowest effective concentration to minimize off-target effects.[5] - Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control if available.[4] |
| No observable effect of the inhibitor. | - Inactive Compound: The compound may be inactive due to degradation or poor quality. - Low Target Expression: The target protein (USP15) may not be expressed at a high enough level in your experimental system. - Assay Sensitivity: The assay may not be sensitive enough to detect the effects of inhibition. | - Verify the identity and purity of your this compound using the QC methods outlined below. - Confirm the expression of USP15 in your cell line or experimental model using techniques like Western blotting or qPCR. - Optimize your assay conditions to enhance sensitivity. |
| Variability between experimental replicates. | Inconsistent cell seeding, uneven compound distribution, or "edge effects" in multi-well plates. | - Ensure uniform cell seeding density across all wells. - Mix the compound thoroughly in the media before adding to the cells. - Avoid using the outer wells of multi-well plates, which are more prone to evaporation and temperature fluctuations. |
Quality Control Experimental Protocols
To ensure the reliability and reproducibility of your experimental results, it is crucial to perform rigorous quality control on your this compound compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound compound.
Methodology:
| Parameter | Specification |
| HPLC System: | Agilent 1260 Infinity II or equivalent |
| Column: | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A: | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B: | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient: | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate: | 1.0 mL/min |
| Detection: | UV at 254 nm |
| Injection Volume: | 10 µL |
| Expected Purity: | ≥98% |
Data Interpretation: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
| Parameter | Specification |
| LC System: | Waters ACQUITY UPLC I-Class or equivalent |
| MS System: | Waters SQ Detector 2 or equivalent |
| Column: | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A: | 0.1% Formic acid in Water |
| Mobile Phase B: | 0.1% Formic acid in Acetonitrile |
| Gradient: | A suitable gradient to elute the compound. |
| Flow Rate: | 0.5 mL/min |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺: | 378.18 |
Data Interpretation: The observed mass-to-charge ratio ([M+H]⁺) should correspond to the calculated molecular weight of this compound (C₂₂H₂₃N₃O₃, Exact Mass: 377.17).
Structural Verification by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To verify the chemical structure of this compound.
Methodology:
| Parameter | Specification |
| Spectrometer: | Bruker Avance 400 MHz or equivalent |
| Solvent: | DMSO-d₆ |
| Temperature: | 25°C |
| Reference: | Tetramethylsilane (TMS) at 0.00 ppm |
Expected Chemical Shifts (δ, ppm): The proton NMR spectrum should be consistent with the known structure of this compound. Key expected signals should be compared against a reference spectrum if available from the supplier.
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Simplified role of USP15 in the TGF-β signaling pathway.
Caption: Troubleshooting Decision Tree for Cell-Based Assays.
References
Technical Support Center: Interpreting Unexpected Phenotypes with Usp15-IN-1
Welcome to the technical support center for Usp15-IN-1. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected phenotypes that may arise during experiments using this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Ubiquitin-specific-protease 15 (USP15). USP15 is a deubiquitinating enzyme (DUB) that removes ubiquitin from target proteins, thereby regulating their stability and function. By inhibiting USP15, this compound is expected to increase the ubiquitination and subsequent degradation or altered function of its substrate proteins.
Q2: I'm observing a significant increase in cell death in my cell line treated with this compound, which was not the expected outcome. What could be the reason?
Unexpected cytotoxicity can arise from several factors:
-
On-target effects in a specific cell context: USP15 is known to regulate key signaling pathways involved in cell survival and apoptosis, such as the p53 and NF-κB pathways.[1][2] In certain cellular contexts, inhibition of USP15 could tip the balance towards apoptosis. For instance, USP15 can stabilize MDM2, an E3 ligase that promotes p53 degradation.[1] Inhibition of USP15 could therefore lead to p53 stabilization and apoptosis.[1]
-
Off-target effects: Like many small molecule inhibitors, this compound may have off-target activities, inhibiting other proteins crucial for cell survival in your specific model.
-
Cell line sensitivity: The genetic background of your cell line can significantly influence its response to the inhibitor.
Q3: My protein of interest, a known USP15 substrate, is not showing increased ubiquitination after this compound treatment. Why might this be?
Several factors could contribute to this observation:
-
Redundant DUB activity: Other deubiquitinating enzymes may compensate for the loss of USP15 activity, maintaining the deubiquitinated state of your protein.
-
Insufficient inhibitor concentration or treatment time: The optimal concentration and duration of treatment can vary between cell lines and experimental conditions. A dose-response and time-course experiment is recommended.
-
Dynamic ubiquitination: The ubiquitination-deubiquitination cycle can be very rapid. You may need to enrich for ubiquitinated proteins or inhibit the proteasome (e.g., with MG132) to observe an accumulation.
Q4: I'm seeing changes in the expression of genes seemingly unrelated to the pathway I'm studying. How can I explain this?
USP15 is involved in a wide array of signaling pathways that regulate gene expression.[1][2][3] For example, USP15 modulates the TGF-β, Wnt/β-catenin, and Nrf2-Keap1 pathways, all of which have broad transcriptional outputs.[1] Therefore, inhibiting USP15 can lead to a cascade of downstream effects on gene expression that may not be immediately obvious.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes
If you observe unexpected increases or decreases in cell viability, follow this troubleshooting workflow:
Experimental Workflow for Investigating Unexpected Cell Viability Changes
Caption: Troubleshooting workflow for unexpected cell viability changes.
Recommended Protocols:
-
Cell Viability Assay (MTT): A detailed protocol for assessing cell metabolic activity.
-
Apoptosis Assay (Annexin V/PI Staining): A step-by-step guide for detecting early and late apoptotic cells using flow cytometry.
Issue 2: Altered Protein Expression or Ubiquitination
If you are not observing the expected changes in your target protein's expression or ubiquitination status, consider the following steps:
Experimental Workflow for Investigating Altered Protein Ubiquitination
Caption: Troubleshooting workflow for altered protein ubiquitination.
Recommended Protocols:
-
Immunoprecipitation (IP) for Ubiquitinated Proteins: A detailed protocol for enriching and detecting ubiquitinated forms of a target protein.
-
Western Blotting: Standard procedures for protein separation and detection.
Quantitative Data Summary
| Compound | Target | IC50 | Cell Lines | Observed Effect | Reference |
| This compound | USP15 | 3.76 µM | Non-small cell lung carcinoma, Leukemia | Anti-proliferative activity | [4][5] |
Key Signaling Pathways Involving USP15
Understanding the broader role of USP15 can help interpret unexpected phenotypes. USP15 is a key regulator in multiple signaling pathways.[1][2][3]
USP15 Signaling Network
Caption: Overview of major signaling pathways regulated by USP15.
This guide provides a starting point for addressing unexpected results when using this compound. Given the complexity of the signaling networks in which USP15 participates, careful experimental design and thorough validation are crucial for accurate interpretation of your findings.
References
- 1. mdpi.com [mdpi.com]
- 2. The Multifaceted Roles of USP15 in Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Multifaceted Roles of USP15 in Signal Transduction | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DUB | TargetMol [targetmol.com]
Validation & Comparative
Usp15-IN-1 in Focus: A Comparative Guide to USP15 Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of ubiquitin-specific protease 15 (USP15) inhibitors, this guide provides a comprehensive comparison of Usp15-IN-1 with other known inhibitors. It offers a detailed analysis of their performance based on available experimental data, outlines key experimental protocols for their evaluation, and visualizes the intricate signaling pathways regulated by USP15.
Ubiquitin-specific protease 15 (USP15) is a deubiquitinating enzyme that plays a critical role in various cellular processes, including signal transduction, DNA repair, and immune responses. Its dysregulation has been implicated in several diseases, most notably cancer, making it an attractive therapeutic target. This compound is a known potent inhibitor of USP15. This guide aims to provide a clear and objective comparison of this compound with other reported USP15 inhibitors to aid in the selection of appropriate research tools and to inform drug discovery efforts.
Comparative Performance of USP15 Inhibitors
The following table summarizes the quantitative data for this compound and other compounds that have been reported to inhibit USP15. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Compound Name | Type of Inhibitor | IC50 (µM) | Cell-Based IC50 (µM) | Notes |
| This compound | Small Molecule | 3.76[1][2] | - | Potent inhibitor with demonstrated antiproliferative activity against non-small cell lung cancer and leukemia cells. |
| Mitoxantrone | Small Molecule | 33 | - | An FDA-approved antineoplastic agent that weakly inhibits USP15. |
| PR-619 | Small Molecule | - | - | A broad-spectrum deubiquitinase inhibitor, also active against USP15. |
| b-AP15 | Small Molecule | - | - | An inhibitor of proteasome-associated deubiquitinases USP14 and UCHL5, but also shown to inhibit USP15 in a cell-based assay. |
| P005091 | Small Molecule | - | - | Primarily a USP7 and USP47 inhibitor, but also identified as a hit against USP15 in a cell-based screen. |
| P22077 | Small Molecule | - | - | Primarily a USP7 and USP47 inhibitor, but also identified as a hit against USP15 in a cell-based screen. |
| WP1130 | Small Molecule | - | - | A partially selective deubiquitinase inhibitor that showed activity against USP15 in a cell-based assay. |
| Ubiquitin Variants (UbVs) | Biologic | - | - | Engineered ubiquitin variants that can potently and selectively inhibit USP15. |
Note: A recent high-throughput screening study identified 15 compounds with inhibitory activity against USP15 in HeLa cells (IC50 values ranging from 1.5 to 25 µM) and another 20 molecules with inhibitory activity against recombinant USP15 (IC50 values of 1–32 µM). For specific details on these compounds, researchers are encouraged to consult the supplementary information of Doleschal et al., 2024, ACS Pharmacology & Translational Science.
Key Signaling Pathways Involving USP15
USP15 is a key regulator in several critical signaling pathways. Understanding its role provides context for the effects of its inhibitors.
TGF-β Signaling Pathway
USP15 positively regulates the Transforming Growth Factor-β (TGF-β) signaling pathway. It achieves this by deubiquitinating and stabilizing the type I TGF-β receptor (TβRI) and the downstream signaling molecules, SMADs. This enhances the cellular response to TGF-β, which can have either tumor-suppressive or pro-oncogenic effects depending on the cellular context.
Caption: USP15 enhances TGF-β signaling by stabilizing the TGF-β receptor and SMAD proteins.
NF-κB Signaling Pathway
The role of USP15 in the Nuclear Factor-kappa B (NF-κB) signaling pathway is more complex, with reports suggesting both activating and inhibitory functions depending on the specific context and substrates. For instance, USP15 can deubiquitinate and stabilize TAK1-binding proteins (TAB2/3), leading to the activation of the NF-κB pathway. Conversely, it has also been reported to stabilize IκBα, an inhibitor of NF-κB.
Caption: USP15 can modulate NF-κB signaling through the stabilization of key pathway components.
Experimental Protocols for USP15 Inhibitor Evaluation
Accurate and reproducible experimental methods are crucial for the evaluation of USP15 inhibitors. Below are detailed protocols for common biochemical and cell-based assays.
Biochemical Deubiquitinase (DUB) Assay
This assay directly measures the enzymatic activity of purified USP15 and its inhibition by test compounds.
Objective: To determine the IC50 value of a compound against recombinant USP15.
Materials:
-
Recombinant human USP15 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
In a 384-well plate, add a small volume of the diluted test compound or DMSO (vehicle control).
-
Add recombinant USP15 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation/emission wavelengths of 350/460 nm for Ub-AMC).
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for a typical biochemical deubiquitinase assay to determine inhibitor potency.
Cell-Based USP15 Inhibition Assay (AlphaLISA)
This assay measures the inhibition of USP15 activity within a cellular context, providing insights into compound permeability and target engagement in a more physiologically relevant environment.
Objective: To determine the cellular potency (EC50) of a USP15 inhibitor.
Materials:
-
A human cell line engineered to express tagged USP15 (e.g., HA-USP15)
-
Cell culture medium and reagents
-
Test compounds dissolved in DMSO
-
Cell-permeable ubiquitin probe (e.g., Biotin-cR10-Ub-PA)
-
Lysis buffer
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) reagents (e.g., Streptavidin Donor beads and anti-tag Acceptor beads)
-
White opaque 384-well microplates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Seed the engineered cells in a 384-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for a specific duration.
-
Add the cell-permeable ubiquitin probe to the cells and incubate to allow for covalent labeling of active USP15.
-
Lyse the cells directly in the wells.
-
Add a mixture of AlphaLISA Acceptor beads (coated with an antibody against the USP15 tag) and Streptavidin Donor beads (which bind to the biotinylated ubiquitin probe) to the cell lysates.
-
Incubate the plate in the dark to allow for bead proximity binding.
-
Measure the AlphaLISA signal using a compatible plate reader. A decrease in signal indicates inhibition of USP15 activity, as the probe cannot bind to the inhibited enzyme.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
This guide provides a foundational understanding of this compound in the context of other USP15 inhibitors. For researchers, a thorough evaluation of the available data and the use of robust experimental protocols are paramount for advancing our understanding of USP15 biology and for the development of novel therapeutics.
References
A Head-to-Head Comparison: Usp15-IN-1 and USP15 siRNA Knockdown for Targeting USP15
For researchers, scientists, and drug development professionals, the targeted inhibition of Ubiquitin Specific Peptidase 15 (USP15) presents a promising avenue for therapeutic intervention in various diseases, including cancer. Two predominant methods for achieving this are the use of the small molecule inhibitor Usp15-IN-1 and the application of USP15-specific small interfering RNA (siRNA) for gene knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action
This compound is a chemical compound that directly inhibits the deubiquitinating enzyme activity of the USP15 protein. By binding to the enzyme, it prevents USP15 from removing ubiquitin chains from its substrate proteins, thereby leading to their degradation.
USP15 siRNA (small interfering RNA) operates at the genetic level. These short, double-stranded RNA molecules are introduced into cells where they trigger the RNA interference (RNAi) pathway. This cellular mechanism leads to the specific degradation of USP15 messenger RNA (mRNA), preventing the translation of the USP15 protein and resulting in a "knockdown" of its expression.
Performance Comparison: A Quantitative Look
Direct comparative studies utilizing both this compound and USP15 siRNA in parallel are limited. However, by examining data from independent studies, we can construct a comparative overview of their efficacy.
| Parameter | This compound | USP15 siRNA Knockdown | Source(s) |
| Target | USP15 protein (enzymatic activity) | USP15 mRNA (leading to reduced protein expression) | [1][2] |
| IC50 (Inhibitory Concentration) | 3.76 µM (for USP15 inhibition) | Not Applicable | [3] |
| IC50 (Anti-proliferative) | 1.94 µM (Non-small cell lung carcinoma), 2.22 µM (Leukemia cells) | Varies depending on cell line, siRNA concentration, and transfection efficiency. | [3] |
| Reported Knockdown Efficiency | Not Applicable | Up to ~90% reduction in protein levels has been reported in various cell lines. | [4] |
| Time to Effect | Rapid, typically within hours of treatment. | Slower onset, requiring time for mRNA degradation and protein turnover (typically 24-72 hours). | [5] |
| Specificity | Potential for off-target effects on other deubiquitinating enzymes or cellular proteins. | High specificity for USP15 mRNA, but potential for off-target effects on other genes with sequence similarity. | |
| Duration of Effect | Transient, dependent on the compound's half-life and cellular clearance. | Can be transient or stable depending on the delivery method (transient transfection vs. stable expression of shRNA). |
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the effects of this compound and USP15 siRNA.
Cell Viability Assay (e.g., MTT or WST-1 Assay) to Assess this compound Efficacy
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and mix thoroughly to dissolve the formazan crystals. If using WST-1, the formazan product is soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[6][7]
USP15 siRNA Transfection and Knockdown Efficiency Assessment by Quantitative Western Blot
This protocol provides a general framework for siRNA transfection and subsequent protein analysis.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Complex Preparation:
-
For each well, dilute the desired amount of USP15 siRNA (e.g., 20-100 pmol) in 100 µL of serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against USP15 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the USP15 band intensity to a loading control (e.g., GAPDH or β-actin) to determine the percentage of knockdown relative to a negative control siRNA.[8][9][10][11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by USP15 inhibition is crucial for understanding the experimental outcomes. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: USP15 in the TGF-β signaling pathway.
References
- 1. TGF-β upregulates the translation of USP15 via the PI3K/AKT pathway to promote p53 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multifaceted Roles of USP15 in Signal Transduction [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Using RNA Interference to Study Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Evaluation of siRNA Delivery by pH-Responsive Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Comparative Selectivity Analysis of Usp15-IN-1 Against USP4 and USP11
Usp15-IN-1 is a potent and selective inhibitor of the deubiquitinating enzyme (DUB) USP15, a key regulator in various cellular processes, including the TGF-β signaling pathway. Given the high degree of structural similarity within the USP family of enzymes, understanding the selectivity profile of any inhibitor is paramount for its utility as a chemical probe and its potential as a therapeutic agent. This guide provides a comparative analysis of this compound's inhibitory activity against USP15 and its closely related homologs, USP4 and USP11.
Inhibitory Activity and Selectivity
Biochemical assays have been employed to determine the half-maximal inhibitory concentration (IC50) of this compound against USP15, USP4, and USP11. The data clearly demonstrates that this compound is highly selective for USP15 over both USP4 and USP11.
| Enzyme | IC50 (nM) | Fold Selectivity vs. USP15 |
| USP15 | 13 | 1 |
| USP4 | 1,600 | ~123 |
| USP11 | >50,000 | >3,846 |
As shown in the table, this compound exhibits an IC50 of 13 nM against USP15. In contrast, its potency against USP4 is significantly lower, with an IC50 of 1,600 nM, indicating a selectivity of approximately 123-fold. The inhibitor shows even greater selectivity against USP11, with an IC50 value exceeding 50,000 nM, representing a selectivity margin of over 3,800-fold. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of USP15.
Signaling Pathway and Experimental Workflow
USP15, USP4, and USP11 are paralogous DUBs that share significant sequence and structural homology, particularly within their catalytic domains.[1][2] They play crucial, and sometimes overlapping, roles in various signaling pathways, including TGF-β, Wnt/β-catenin, and DNA damage repair.[3][4] The selectivity of an inhibitor for a specific USP is therefore essential for deconvoluting the distinct functions of these enzymes.
The determination of IC50 values for this compound was performed using a fluorogenic biochemical assay. This assay measures the enzymatic activity of the purified DUB against a synthetic substrate, Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin). Cleavage of the AMC group from the ubiquitin substrate by an active DUB results in a fluorescent signal that can be quantified. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in the presence of the compound.
Caption: Workflow for determining the IC50 of this compound.
Detailed Experimental Protocol
The following protocol outlines the general steps for a fluorogenic assay to determine the IC50 of this compound against USP15, USP4, and USP11.
Materials:
-
Purified recombinant human USP15, USP4, and USP11 enzymes.
-
This compound compound.
-
Ubiquitin-AMC substrate.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA).
-
DMSO for compound dilution.
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Enzyme Preparation: Dilute the purified USP15, USP4, and USP11 enzymes to their optimal working concentration in Assay Buffer.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO vehicle control to the wells of the 384-well plate.
-
Add the diluted enzyme solution (e.g., 5 µL) to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the Ubiquitin-AMC substrate solution (e.g., 10 µL) to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value for each respective enzyme.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm). Measurements are typically taken kinetically over a period of 30-60 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Selectivity profile of this compound.
This detailed analysis confirms the high selectivity of this compound for USP15 over its close homologs USP4 and USP11, making it a valuable tool for studying the specific biological functions of USP15.
References
- 1. researchgate.net [researchgate.net]
- 2. The structure of the deubiquitinase USP15 reveals a misaligned catalytic triad and an open ubiquitin-binding channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multifaceted Roles of USP15 in Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Usp15-IN-1 Versus Broad-Spectrum Deubiquitinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Deubiquitinases (DUBs), the enzymes that reverse protein ubiquitination, have emerged as promising therapeutic targets. This guide provides an objective comparison of Usp15-IN-1, a specific inhibitor of Ubiquitin-Specific Protease 15 (USP15), with commonly used broad-spectrum DUB inhibitors. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.
Biochemical Potency and Selectivity
| Inhibitor | Target DUB(s) | IC50/EC50 (µM) | Comments |
| This compound | USP15 | 3.76[1] | Potent inhibitor of USP15. A full selectivity profile against a broad panel of DUBs is not publicly available. |
| PR-619 | USP4 | 3.93[2] | A reversible, broad-spectrum DUB inhibitor. |
| USP8 | 4.9[2] | ||
| USP7 | 6.86[2] | ||
| USP2 | 7.2[2] | ||
| USP5 | 8.61[2] | ||
| b-AP15 | USP14, UCHL5 | ~2.1 (for 19S proteasome activity)[3] | Inhibits DUBs associated with the 19S proteasome. |
| WP1130 (Degrasyn) | USP9x, USP5, USP14, UCH37 | Not specified in a head-to-head biochemical assay in the provided results. | A cell-permeable DUB inhibitor that downregulates antiapoptotic proteins. |
Table 1: Comparison of Biochemical Potency and Selectivity. This table summarizes the reported inhibitory concentrations (IC50/EC50) of this compound and selected broad-spectrum DUB inhibitors against their respective targets.
Cellular Activity
The efficacy of an inhibitor in a cellular context is crucial for its utility in research and potential therapeutic development. Below is a comparison of the reported cellular effects of this compound and broad-spectrum DUB inhibitors.
| Inhibitor | Cell Line(s) | Cellular Effect | IC50 (µM) |
| This compound | Non-small cell lung carcinoma | Anti-proliferative activity | 1.94[1] |
| Leukemia cells | Anti-proliferative activity | 2.22[1] | |
| PR-619 | Human chondrosarcoma (JJ012, SW1353) | Reduced cell viability, induced apoptosis | ~2.5-5 (after 48h)[4] |
| b-AP15 | Prostate cancer (LNCaP, 22Rv1, PC-3, DU145) | Inhibited cell proliferation | 0.378 - 0.858 (after 48h)[5] |
| WP1130 (Degrasyn) | Myeloid and lymphoid tumor cells | Induces apoptosis | ~0.5-2.5[6] |
| Normal CD34+ hematopoietic precursors, dermal fibroblasts, endothelial cells | Induces apoptosis | ~5-10[6] |
Table 2: Comparison of Cellular Activity. This table highlights the cellular effects and potency of the inhibitors in various cancer cell lines.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin Variant Inhibitors Meet the Deubiquitinase USP15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. USP15 regulates dynamic protein–protein interactions of the spliceosome through deubiquitination of PRP31 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Downstream Substrate Ubiquitination After Usp15-IN-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Usp15-IN-1 with alternative inhibitors for assessing the ubiquitination of downstream substrates of Ubiquitin-Specific Protease 15 (USP15). It includes an overview of the inhibitor, its mechanism of action, a comparison with other available tools, and detailed experimental protocols to aid in the design and execution of relevant studies.
Introduction to USP15 and its Inhibition
Ubiquitin-Specific Protease 15 (USP15) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin from specific substrate proteins. This regulation impacts signaling pathways involved in cancer, immunity, and neurodegenerative diseases. Key substrates of USP15 include Keap1 (a negative regulator of the antioxidant response transcription factor Nrf2) and TRIM25 (an E3 ubiquitin ligase involved in antiviral innate immunity). Inhibition of USP15 is expected to lead to an accumulation of ubiquitinated forms of its substrates.
This compound is a potent and specific small molecule inhibitor of USP15, with a reported half-maximal inhibitory concentration (IC50) of 3.76 μM. Its use in cell-based assays allows for the investigation of the functional consequences of USP15 inhibition on downstream signaling pathways.
Comparison of USP15 Inhibitors
The selection of an appropriate inhibitor is critical for accurately assessing the downstream effects of USP15 inhibition. This compound is a valuable tool, but other options with different characteristics are available.
| Inhibitor | Type | IC50/Affinity | Specificity | Key Considerations |
| This compound | Small Molecule | 3.76 μM[1] | Potent inhibitor of USP15.[1] Specificity against other DUBs is not extensively published. | Good for cell-based assays to study the effects of USP15 inhibition. |
| Ubiquitin Variants (UbVs) | Engineered Protein | Low nanomolar affinity[2][3] | Highly specific for USP15. Can be engineered to target specific domains.[2][3] | Excellent for highly specific in vitro and in-cell studies. May require cellular delivery methods. |
| Mitoxantrone | Small Molecule | ~33 μM[4][5] | Weak inhibitor of USP15.[4][5] Also inhibits topoisomerase II and USP11.[6] | Use with caution due to off-target effects. Primarily an antineoplastic drug. |
| PR-619 | Small Molecule | Broad-spectrum | Non-selective DUB inhibitor.[7] | Useful as a general control for DUB inhibition but not for studying USP15-specific effects. |
Signaling Pathway and Experimental Workflow
Inhibition of USP15 by this compound is expected to increase the ubiquitination of its downstream substrates. This can be assessed by a series of well-established molecular biology techniques.
USP15 Signaling Pathway
Caption: Inhibition of USP15 by this compound blocks the deubiquitination of its substrates.
Experimental Workflow for Assessing Substrate Ubiquitination
Caption: Workflow for analyzing changes in substrate ubiquitination after USP15 inhibition.
Experimental Protocols
In Vivo Ubiquitination Assay
This protocol is designed to detect changes in the ubiquitination status of a target protein in cultured cells following treatment with this compound.
Materials:
-
Cultured cells expressing the substrate of interest
-
This compound (dissolved in DMSO)
-
Control vehicle (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (denaturing): 1% SDS, 50 mM Tris-HCl pH 7.5, 0.15 M NaCl, 1 mM EDTA, supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PMSF, aprotinin, leupeptin)
-
Dilution buffer: 50 mM Tris-HCl pH 7.5, 0.15 M NaCl, 1 mM EDTA, 1% Triton X-100
-
Antibody for immunoprecipitation (specific to the substrate of interest)
-
Protein A/G agarose beads
-
Wash buffer: 50 mM Tris-HCl pH 7.5, 0.5 M NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibodies: anti-ubiquitin and anti-substrate
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 2-4 hours to allow for the accumulation of ubiquitinated proteins.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the determined optimal time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly on the plate with denaturing lysis buffer. The use of a denaturing buffer is crucial to disrupt protein-protein interactions and ensure that only covalently attached ubiquitin is detected.
-
Scrape the cell lysate and transfer to a microfuge tube.
-
Boil the lysate for 10 minutes to further denature proteins and inactivate any remaining DUB activity.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube and dilute 1:10 with dilution buffer to reduce the SDS concentration and allow for antibody binding.
-
Add the primary antibody against the substrate of interest and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
After the final wash, resuspend the beads in elution buffer and boil for 5-10 minutes to release the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against ubiquitin to detect the ubiquitinated forms of the substrate. A ladder or smear of higher molecular weight bands above the unmodified substrate is indicative of ubiquitination.
-
Subsequently, the membrane can be stripped and re-probed with an antibody against the substrate protein to confirm equal immunoprecipitation.
-
Data Presentation and Interpretation
The results of the western blot should be quantified to compare the levels of ubiquitinated substrate in this compound treated versus control cells.
| Treatment | Substrate Ubiquitination (Relative Densitometry Units) | Total Substrate Level (Relative Densitometry Units) |
| Vehicle Control (DMSO) | Value | Value |
| This compound (e.g., 5 µM) | Value | Value |
| Alternative Inhibitor | ||
| Ubiquitin Variant (e.g., 1 µM) | Value | Value |
| Mitoxantrone (e.g., 30 µM) | Value | Value |
| PR-619 (e.g., 10 µM) | Value | Value |
An increase in the high molecular weight smear detected by the anti-ubiquitin antibody in the this compound treated lane, relative to the control, would indicate successful inhibition of USP15 and a consequent increase in the ubiquitination of the target substrate. Comparing the magnitude of this increase with that induced by other inhibitors can provide insights into their relative potencies and specificities in a cellular context.
Conclusion
This compound is a valuable tool for investigating the cellular functions of USP15. By following the provided experimental workflow and protocol, researchers can effectively assess the impact of this compound on the ubiquitination of downstream substrates. For studies requiring the highest degree of specificity, the use of ubiquitin variants as orthogonal inhibitors is recommended. Careful consideration of the advantages and limitations of each available inhibitor, as summarized in this guide, will enable the generation of robust and reliable data in the study of USP15 biology.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery | CoLab [colab.ws]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Unmasking Cellular Targets of Usp15-IN-1: A Comparative Guide to Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
The deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 15 (USP15) has emerged as a critical regulator in a multitude of cellular processes, including DNA repair, immune signaling, and cancer progression. The development of small molecule inhibitors targeting USP15, such as Usp15-IN-1, offers promising therapeutic avenues. A crucial step in the preclinical development of such inhibitors is the comprehensive identification of their cellular targets and off-targets to understand their mechanism of action and potential side effects. Mass spectrometry (MS)-based proteomics has become an indispensable tool for this purpose.
This guide provides a comparative overview of state-of-the-art MS-based proteomics techniques for identifying the cellular targets of this compound. We will delve into the principles, experimental workflows, and data outputs of key methodologies, offering a framework for selecting the most appropriate strategy for your research needs.
Comparison of Key Mass Spectrometry-Based Target Identification Strategies
Choosing the right proteomic strategy is paramount for robust target identification. Below is a comparison of three powerful techniques: Activity-Based Protein Profiling (ABPP), Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based Affinity Purification, and Thermal Proteome Profiling (TPP).
| Feature | Activity-Based Protein Profiling (ABPP) | SILAC-based Affinity Purification | Thermal Proteome Profiling (TPP) |
| Principle | Utilizes a reactive probe that covalently binds to the active site of enzymes. Competition with an inhibitor reveals target engagement. | Cells are metabolically labeled with "heavy" or "light" amino acids. An immobilized inhibitor is used to pull down interacting proteins, which are then quantified by MS. | Based on the principle that ligand binding alters the thermal stability of a protein. Changes in protein melting points upon inhibitor treatment are measured across the proteome. |
| This compound Application | An alkyne-tagged analog of this compound would be required to compete with a broad-spectrum DUB probe for binding to USP15 and other potential targets. | This compound would be chemically modified and immobilized on beads to capture its binding partners from lysates of SILAC-labeled cells. | Intact cells are treated with this compound, heated to various temperatures, and the soluble protein fraction is analyzed by MS to identify stabilized (target) or destabilized proteins. |
| Strengths | - Directly measures target engagement in a native-like environment.- Can identify targets in complex biological samples.- Provides information on the functional state of the enzyme. | - High specificity for direct binding partners.- Quantitative nature of SILAC reduces false positives.- Can identify both high and low-affinity binders. | - Does not require modification of the inhibitor.- Can be performed in intact, living cells, preserving the native cellular context.- Can identify both direct targets and downstream effects on protein complexes. |
| Limitations | - Requires a suitable reactive probe, which may not be available for all inhibitor classes.- May not identify non-covalent binders.- Synthesis of a tagged inhibitor analog can be challenging. | - Immobilization of the inhibitor might sterically hinder protein binding.- May miss transient or weak interactions.- Potential for non-specific binding to the affinity matrix. | - Indirectly measures target engagement.- May not be sensitive enough for low-abundance targets.- Changes in thermal stability can be influenced by factors other than direct binding. |
| Typical Data Output | A list of proteins with significantly reduced probe labeling in the presence of this compound, indicating them as potential targets. | A list of proteins with a high "heavy/light" ratio, indicating specific binding to the immobilized this compound. | A list of proteins with a significant shift in their melting temperature upon this compound treatment. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the three key techniques discussed.
Activity-Based Protein Profiling (ABPP) Workflow
ABPP Workflow for this compound Target ID
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with a desired concentration of this compound or DMSO as a vehicle control for 1-2 hours.
-
Probe Incubation: Add a broad-spectrum, alkyne-tagged deubiquitinase activity-based probe (e.g., a ubiquitin variant with a C-terminal alkyne) to the cell culture medium and incubate for 30-60 minutes.
-
Cell Lysis: Harvest and lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-biotin tag to the alkyne-modified probe.
-
Protein Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged, probe-labeled proteins.
-
Sample Preparation for MS: Wash the beads extensively to remove non-specific binders. Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins. Proteins that show a significant decrease in abundance in the this compound-treated sample compared to the control are considered potential targets.
SILAC-based Affinity Purification Workflow
SILAC-AP Workflow for Target ID
Protocol:
-
SILAC Labeling: Culture one population of cells in "heavy" SILAC medium containing 13C6, 15N4-Arginine and 13C6-Lysine, and another in "light" medium with normal amino acids for at least five cell doublings to ensure complete incorporation.
-
Inhibitor Immobilization: Chemically couple this compound to agarose or magnetic beads. Control beads should be prepared in parallel (e.g., beads with a linker but no inhibitor).
-
Cell Lysis and Lysate Mixing: Lyse the "heavy" and "light" cell populations separately. Mix the lysates in a 1:1 protein concentration ratio.
-
Affinity Purification: Incubate the mixed lysate with the this compound-conjugated beads and control beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins.
-
Sample Preparation for MS: Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Identify and quantify the "heavy" and "light" forms of each peptide. Proteins with a high heavy/light ratio in the this compound pulldown compared to the control are considered specific interactors.
Thermal Proteome Profiling (TPP) Workflow
TPP Workflow for this compound Target ID
Protocol:
-
Cell Treatment: Treat intact cells with this compound or DMSO.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., from 37°C to 67°C) for a defined period.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Sample Preparation: Collect the soluble fractions, reduce, alkylate, and digest the proteins with trypsin.
-
TMT Labeling: Label the peptides from each temperature point with a different tandem mass tag (TMT) isobaric label.
-
LC-MS/MS Analysis: Pool the TMT-labeled peptide samples and analyze by LC-MS/MS.
-
Data Analysis: For each protein, plot the relative amount of soluble protein at each temperature to generate a melting curve. Compare the melting curves between the this compound-treated and control samples to identify proteins with significant thermal shifts, indicating a direct or indirect interaction with the inhibitor.
Known USP15 Signaling Pathways
Understanding the known signaling pathways involving USP15 is crucial for interpreting the results of target identification studies. USP15 has been implicated in several key cellular processes. A diagram of a simplified, known USP15-regulated pathway is provided below.
USP15 in TGF-β Signaling
In the transforming growth factor-beta (TGF-β) signaling pathway, the E3 ligase SMURF2 ubiquitinates the TGF-β receptor, targeting it for degradation. USP15 counteracts this by deubiquitinating and stabilizing the receptor, thus promoting TGF-β signaling.[1] Treatment with this compound would be expected to inhibit USP15 activity, leading to increased ubiquitination and degradation of the TGF-β receptor and a subsequent dampening of the signaling cascade.
Conclusion
The identification of cellular targets for novel inhibitors like this compound is a cornerstone of modern drug development. Mass spectrometry-based proteomics offers a powerful and versatile toolbox for this purpose. The choice between ABPP, SILAC-based affinity purification, and TPP will depend on the specific research question, available resources, and the chemical properties of the inhibitor. A comprehensive approach, potentially integrating data from multiple techniques, will provide the most complete picture of the on-target and off-target effects of this compound, paving the way for its rational development as a therapeutic agent.
References
comparing efficacy of Usp15-IN-1 and GRL0617
A Comprehensive Comparison of Usp15-IN-1 and GRL0617 for Researchers
In the landscape of molecular inhibitors, this compound and GRL0617 stand out for their distinct therapeutic targets and mechanisms of action. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds. While both are inhibitors involved in the ubiquitin pathway, their divergent targets place them in different therapeutic categories: this compound as a potential anti-cancer agent and GRL0617 as an antiviral compound.
At a Glance: this compound vs. GRL0617
| Feature | This compound | GRL0617 |
| Primary Target | Ubiquitin Specific Peptidase 15 (USP15) | Papain-like Protease (PLpro) of Coronaviruses |
| Therapeutic Area | Oncology | Antiviral (Coronaviruses) |
| Mechanism of Action | Potent inhibitor of USP15 deubiquitinase activity | Selective, competitive, noncovalent inhibitor of PLpro |
Biochemical and Cellular Efficacy
The efficacy of these inhibitors is best understood by examining their performance in biochemical and cellular assays against their respective targets.
This compound: Targeting a Human Deubiquitinase for Cancer Therapy
This compound is a potent inhibitor of Ubiquitin Specific Peptidase 15 (USP15), a deubiquitinating enzyme involved in various cellular processes, including cell cycle regulation and DNA damage response.[1][2][3] Its potential as an anti-cancer agent stems from its ability to induce apoptosis and inhibit the proliferation of cancer cells.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target/Cell Line | Endpoint | Result |
| Enzyme Inhibition Assay | USP15 | IC50 | 3.76 µM[1][2] |
| Cell Proliferation Assay | Non-small cell lung carcinoma cells | IC50 | 1.94 µM[1] |
| Cell Proliferation Assay | Leukemia cells | IC50 | 2.22 µM[1] |
GRL0617: A Viral Protease Inhibitor for Antiviral Therapy
GRL0617 is a well-characterized inhibitor of the papain-like protease (PLpro) found in coronaviruses, including SARS-CoV and SARS-CoV-2.[4][5][6] PLpro is a crucial viral enzyme for processing viral polyproteins and for dismantling the host's innate immune response by removing ubiquitin and ISG15 from host proteins. By inhibiting PLpro, GRL0617 can block viral replication and restore the host's antiviral defenses.[7]
Table 2: In Vitro Efficacy of GRL0617
| Assay Type | Target/Virus | Cell Line | Endpoint | Result |
| Enzyme Inhibition Assay | SARS-CoV PLpro | - | IC50 | 0.6 µM[5][6] |
| Enzyme Inhibition Assay | SARS-CoV-2 PLpro | - | IC50 | 0.8 µM[7], 2.1 µM[8][9] |
| Enzyme Inhibition Assay | SARS-CoV PLpro | - | Ki | 0.49 µM[5][6] |
| Antiviral Activity Assay | SARS-CoV | Vero E6 | EC50 | 14.5 µM[5], 15 µM[6] |
| Antiviral Activity Assay | SARS-CoV-2 | Vero E6 | EC50 | 23.64 µM[10] |
| Antiviral Activity Assay | SARS-CoV-2 | Caco2-hACE2 | EC50 | 19.96 µM[10] |
| Antiviral Activity Assay | SARS-CoV-2 | - | EC50 | 21 µM[9], 27.6 µM[11] |
Signaling Pathways
The distinct targets of this compound and GRL0617 mean they impact different signaling pathways.
This compound and the Regulation of Cellular Signaling
USP15 is a key regulator in several critical signaling pathways. Its inhibition by this compound can therefore have profound effects on cell fate. USP15 is known to modulate the Transforming Growth Factor-β (TGF-β), Nuclear Factor-κB (NF-κB), and RIG-I-mediated antiviral signaling pathways.[12][13] For instance, by deubiquitinating and stabilizing key components of the TGF-β pathway, such as the TGF-β receptor I and SMAD proteins, USP15 can promote TGF-β signaling. Its inhibition could therefore be beneficial in cancers where this pathway is oncogenic.
GRL0617 and the Host-Virus Interaction
GRL0617's target, the viral PLpro, plays a dual role in the viral life cycle: it cleaves the viral polyprotein to release functional non-structural proteins, and it antagonizes the host's innate immune response by acting as a deubiquitinase and deISGylase. Specifically, PLpro can remove ubiquitin and ISG15 modifications from host proteins like RIG-I, MAVS, and IRF3, thereby dampening the production of type I interferons and inflammatory cytokines. GRL0617 blocks these activities, leading to the inhibition of viral replication and the restoration of the host immune response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays used to evaluate the efficacy of this compound and GRL0617.
This compound: Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the anti-proliferative activity of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., non-small cell lung carcinoma or leukemia cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as DMSO (e.g., 150 µL), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
GRL0617: PLpro Enzyme Inhibition Assay (Fluorogenic)
This protocol describes a fluorogenic assay to measure the inhibitory activity of GRL0617 against SARS-CoV-2 PLpro.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT). Dilute the SARS-CoV-2 PLpro enzyme and the fluorogenic substrate (e.g., RLRGG-AMC) in the reaction buffer. Prepare serial dilutions of GRL0617.
-
Enzyme and Inhibitor Incubation: In a 96-well black plate, add the PLpro enzyme to each well, followed by the addition of different concentrations of GRL0617 or a vehicle control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 360 nm, Em: 460 nm for AMC).
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence signal progression. Determine the percent inhibition for each GRL0617 concentration relative to the vehicle control and calculate the IC50 value.
GRL0617: Antiviral Activity Assay (CPE Reduction or Viral Yield Reduction)
This protocol provides a general method for assessing the antiviral efficacy of GRL0617 in a cell-based assay.
Methodology:
-
Cell Seeding: Plate a susceptible cell line (e.g., Vero E6 or Caco-2) in a 96-well plate and grow to confluency.
-
Infection and Treatment: Pre-treat the cells with various concentrations of GRL0617 for a short period (e.g., 1-2 hours). Then, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for 48-72 hours at 37°C.
-
Assessment of Antiviral Activity:
-
CPE Reduction Assay: Observe the cells under a microscope for cytopathic effect (CPE). The percentage of CPE reduction in treated wells compared to untreated, infected wells can be scored. Alternatively, cell viability can be quantified using assays like the MTT or CellTiter-Glo assay.
-
Viral Yield Reduction Assay: Collect the supernatant from each well and quantify the amount of infectious virus using a plaque assay or the amount of viral RNA using RT-qPCR.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the viral effect (CPE or viral yield) by 50%.
Conclusion
This compound and GRL0617 are powerful research tools with distinct applications. This compound holds promise in the field of oncology through its targeted inhibition of a human deubiquitinase involved in cancer cell survival and proliferation. In contrast, GRL0617 is a specific antiviral agent that targets a key coronavirus enzyme, offering a dual mechanism of inhibiting viral replication and restoring the host's innate immune response. The data and protocols presented in this guide provide a solid foundation for researchers to understand, compare, and effectively utilize these two important inhibitors in their respective fields of study.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A pathway map of signaling events triggered upon SARS-CoV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel and Highly Potent Inhibitors of SARS CoV-2 Papain-Like Protease Through Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamics Simulations, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. The Ubiquitin-Specific Protease USP15 Promotes RIG-I–Mediated Antiviral Signaling by Deubiquitylating TRIM25 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 12. frontiersin.org [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
Validating Usp15-IN-1 Results: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals: Objectively Comparing Small Molecule Inhibition with Genetic Perturbation of USP15
This guide provides a comprehensive comparison of the pharmacological inhibitor Usp15-IN-1 with genetic approaches for validating its on-target effects. This compound is a potent inhibitor of Ubiquitin Specific Peptidase 15 (USP15), a deubiquitinating enzyme implicated in a variety of cellular processes, including TGF-β signaling, DNA damage response, and immune regulation.[1][2] Given the potential for off-target effects with small molecule inhibitors, it is crucial to validate key findings using orthogonal, genetics-based methods. This guide outlines the experimental data and detailed protocols for comparing the phenotypic outcomes of this compound treatment with those of siRNA/shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of USP15.
Data Presentation: Quantitative Comparison of USP15 Inhibition
The following tables summarize the quantitative effects of this compound and genetic inhibition of USP15 on various cellular phenotypes as reported in the literature. It is important to note that these data are compiled from different studies and experimental systems; therefore, direct comparison should be interpreted with caution.
Table 1: Comparison of Effects on Cell Proliferation and Viability
| Method | Cell Line(s) | Reported Effect | Key Findings | Reference |
| This compound | Non-small cell lung carcinoma and leukemia cells | Anti-proliferative | IC50 values of 1.94 µM and 2.22 µM, respectively. | [3] |
| USP15 Knockdown (siRNA/shRNA) | ERα+ Breast Cancer Cells (MCF-7, T47D) | Decreased cell viability | Time-dependent suppression of cell viability. | |
| USP15 Knockdown (shRNA) | Melanoma (A375), Colorectal Cancer (HCT116) | Enhanced apoptosis | Increased apoptosis, dependent on p53. | [2] |
| USP15 Knockout | Murine Hematopoietic Stem Cells | Impaired in vitro expansion | USP15 depletion impairs in vitro expansion and increases genotoxic stress. | [1][4] |
Table 2: Comparison of Effects on Cell Signaling and Protein Stability
| Method | Cell Line/System | Reported Effect | Key Findings | Reference |
| This compound | Not specified in available literature | - | - | |
| USP15 Knockdown (siRNA) | HEK293T | Increased TRIM25 ubiquitylation | Knockdown of USP15 enhances ubiquitylation of the E3 ligase TRIM25. | [5] |
| USP15 Knockdown (siRNA) | A549 | Decreased REST protein levels | Reduces abundance of the transcriptional repressor REST. | [6] |
| USP15 Knockdown (shRNA) | Melanoma (A375), Colorectal Cancer (HCT116) | Decreased MDM2 protein levels | Reduction in MDM2 protein expression, leading to p53 upregulation. | [2] |
| USP15 Knockout | Murine Hematopoietic Stem Cells | Increased genotoxic stress | Loss of USP15 enhances genotoxic stress. | [1][4] |
Mandatory Visualizations
Signaling Pathway of USP15
Caption: USP15 in the TGF-β signaling pathway.
Experimental Workflow for Validation
Caption: Workflow for validating this compound effects.
Logical Relationship of Validation Strategy
Caption: Logic of on-target vs. off-target validation.
Experimental Protocols
USP15 Knockdown using siRNA/shRNA
Objective: To transiently or stably reduce the expression of USP15 to compare resulting phenotypes with those from this compound treatment.
a. siRNA-mediated Transient Knockdown
-
Materials:
-
Validated siRNA sequences targeting human USP15 (e.g., ON-TARGETplus SMARTpool from Dharmacon).
-
Non-targeting control siRNA.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Target cells (e.g., A549, MCF-7).
-
Reagents for Western blotting and qRT-PCR.
-
-
Protocol:
-
Cell Seeding: Seed target cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: In separate tubes, dilute USP15 siRNA and control siRNA in Opti-MEM to a final concentration of 20 µM.
-
Transfection Reagent Preparation: In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown: Harvest cells and assess USP15 protein levels by Western blot and mRNA levels by qRT-PCR.
-
Phenotypic Assays: Perform relevant assays (e.g., proliferation, apoptosis) in parallel with this compound treated and control cells.
-
b. shRNA-mediated Stable Knockdown
-
Materials:
-
Lentiviral vectors containing shRNA targeting USP15 (e.g., pLKO.1-puro from Sigma-Aldrich).
-
Scrambled shRNA control vector.
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for virus production.
-
Polybrene.
-
Puromycin.
-
-
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce target cells with the lentiviral particles in the presence of Polybrene (8 µg/mL).
-
Selection: 24 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium.
-
Validation and Phenotypic Assays: Expand the stable cell lines and validate USP15 knockdown and perform phenotypic assays as described for siRNA.
-
USP15 Knockout using CRISPR/Cas9
Objective: To generate a stable cell line with a complete loss of USP15 function for definitive comparison with this compound.
-
Materials:
-
Validated guide RNA (gRNA) sequences targeting an early exon of USP15.
-
Cas9 nuclease expression vector (e.g., pX458 which also contains a GFP marker).
-
Target cells.
-
Reagents for transfection, single-cell cloning, genomic DNA extraction, PCR, and Sanger sequencing.
-
-
Protocol:
-
gRNA Design and Cloning: Design and clone two gRNAs targeting USP15 into the Cas9 expression vector.
-
Transfection: Transfect the target cells with the gRNA/Cas9 plasmid.
-
Single-Cell Sorting: 48 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Clonal Expansion: Expand the single-cell clones.
-
Screening for Knockout:
-
Extract genomic DNA from the expanded clones.
-
PCR amplify the targeted region of the USP15 gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Validation of Knockout: Confirm the absence of USP15 protein in the identified knockout clones by Western blot.
-
Phenotypic Assays: Perform desired phenotypic assays with the validated USP15 knockout and wild-type control cell lines, in parallel with this compound treatment.
-
Rescue Experiment
Objective: To confirm that the observed phenotype in knockdown/knockout cells is specifically due to the loss of USP15.
-
Protocol:
-
Generate a USP15 expression construct that is resistant to the shRNA being used (by introducing silent mutations in the shRNA target sequence).
-
Transfect this shRNA-resistant USP15 construct into the stable USP15 knockdown cell line.
-
Assess whether the expression of the resistant USP15 can reverse the phenotype observed upon USP15 knockdown. A successful rescue provides strong evidence for the on-target effect.
-
By employing these genetic validation strategies alongside pharmacological inhibition, researchers can confidently delineate the specific roles of USP15 in their biological systems of interest and validate the on-target efficacy of this compound.
References
- 1. USP15 Deubiquitinase Safeguards Hematopoiesis and Genome Integrity in Hematopoietic Stem Cells and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP15 stabilizes MDM2 to mediate cancer cell survival and inhibit antitumor T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. USP15 Deubiquitinase Safeguards Hematopoiesis and Genome Integrity in Hematopoietic Stem Cells and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. The deubiquitylase USP15 stabilizes newly synthesized REST and rescues its expression at mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Usp15-IN-1 Activity: A Comparative Guide to Biochemical Assays
For researchers and drug development professionals investigating the therapeutic potential of USP15 inhibitors, rigorous validation of compound activity is paramount. This guide provides a comparative overview of key biochemical assays used to confirm the inhibitory activity of Usp15-IN-1 and its alternatives. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most appropriate assays for your research needs.
Inhibitor Performance Comparison
This compound is a known inhibitor of Ubiquitin-Specific Peptidase 15 (USP15), a deubiquitinating enzyme implicated in various cellular processes and disease pathways. To contextualize its activity, we compare its half-maximal inhibitory concentration (IC50) with other reported USP15 inhibitors.
| Inhibitor | Type | USP15 IC50 (µM) | Notes |
| This compound | Small Molecule | 3.76[1] | Potent inhibitor with anti-proliferative activity.[1] |
| Mitoxantrone | Small Molecule | 33 ± 11[2][3][4] | Weakly inhibits USP15.[2][3][4] |
| PR-619 | Small Molecule | Not Specified | A broad-spectrum deubiquitinase (DUB) inhibitor known to inhibit USP15, though a specific IC50 value for USP15 is not readily available.[5] |
| Ubiquitin Variants (UbVs) | Biologic | Not Specified | Engineered ubiquitin variants have been developed as potent and selective inhibitors of USP15, including a dimeric variant (diUbV) with enhanced specificity. Specific IC50 values for individual UbVs are not detailed in the provided results.[6][7] |
| Curcusone D | Natural Product | Not Specified | A non-selective DUB inhibitor that has been shown to inhibit USP15, among others.[1] |
Key Biochemical Assays for Activity Confirmation
Several robust biochemical assays can be employed to quantify the inhibitory activity of compounds against USP15. The choice of assay may depend on factors such as required throughput, sensitivity, and the nature of the inhibitor being tested.
Fluorescence-Based Ubiquitin-Rhodamine 110 Cleavage Assay
This assay provides a sensitive and continuous method to measure USP15 activity by monitoring the cleavage of a fluorogenic substrate.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM DTT, and 0.002% Tween-20.[8]
-
USP15 Enzyme Solution: Prepare a 2x concentrated solution of purified recombinant human USP15 in assay buffer. The final concentration in the assay will need to be optimized but can range from nanomolar to low micromolar.
-
Substrate Solution: Prepare a 2x concentrated solution of Ubiquitin-Rhodamine 110 (Ub-Rho110) in assay buffer. A final concentration of 100-150 nM is often used.[9][10]
-
Inhibitor Solutions: Prepare serial dilutions of this compound and other test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 23 nL) of the inhibitor solutions into the wells of a 384-well black plate.[10]
-
Add the 2x USP15 enzyme solution to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[2][10]
-
Initiate the reaction by adding the 2x Ub-Rho110 substrate solution to the wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[11][12] Readings can be taken kinetically over a period of time (e.g., every minute for 7 minutes).[10]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the data to a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diubiquitin Cleavage Assay (Gel-Based)
This endpoint assay directly visualizes the cleavage of a diubiquitin substrate into mono-ubiquitin by USP15.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 1% glycerol, and 1 mM DTT.[2][4]
-
USP15 Enzyme Solution: Prepare a stock solution of full-length USP15 in assay buffer. A final concentration of around 400 nM is suggested.[2][4]
-
Substrate Solution: Prepare a stock solution of linear diubiquitin in assay buffer. A final concentration of 5 µM is suggested.[2][4]
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Procedure:
-
In a reaction tube, pre-incubate USP15 with varying concentrations of the inhibitor for 30 minutes at 25°C.[4]
-
Initiate the cleavage reaction by adding the diubiquitin substrate.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 25°C.[4]
-
Boil the samples and resolve the proteins on an 18% SDS-polyacrylamide gel.[4]
-
-
Data Analysis:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Quantify the band intensities for diubiquitin and mono-ubiquitin using densitometry software (e.g., ImageJ).[4]
-
Calculate the percentage of diubiquitin cleavage for each inhibitor concentration.
-
Plot the percentage of cleavage against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[4]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Thermal Challenge:
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by adding a suitable lysis buffer and performing freeze-thaw cycles or using sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble USP15 at each temperature and inhibitor concentration by Western blotting using a USP15-specific antibody.
-
Alternatively, for higher throughput, a detection method like AlphaLISA can be employed.[10]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble USP15 as a function of temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. The magnitude of this shift can be used to rank compound potency.
-
USP15 in the TGF-β Signaling Pathway
USP15 plays a crucial role in regulating the Transforming Growth Factor-β (TGF-β) signaling pathway. It does so by deubiquitinating and stabilizing key components of the pathway, including the TGF-β type I receptor (TβRI) and the receptor-regulated SMADs (R-SMADs).[14][15][16] The inhibitory SMAD, SMAD7, can recruit both the E3 ligase SMURF2 and USP15 to the TβRI receptor, creating a balance between ubiquitination and deubiquitination that fine-tunes the signaling output.[16][17][18]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifesensors.com [lifesensors.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. 6cpm - Structure of the USP15 deubiquitinase domain in complex with a third-generation inhibitory Ubv - Summary - Protein Data Bank Japan [pdbj.org]
- 8. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ubpbio.com [ubpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 16. The regulation of TGF-β/SMAD signaling by protein deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Usp15-IN-1
This document provides crucial safety and logistical information for the proper disposal of Usp15-IN-1, a potent USP15 inhibitor used in anticancer research.[1][2][3] Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
This compound Chemical and Physical Properties
A clear understanding of the chemical properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃N₃O₃ | [2] |
| Molecular Weight | 377.44 g/mol | [2] |
| CAS Number | 2260826-16-0 | [1][2] |
| Solubility | Soluble in DMSO | [3] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in Solvent) | -80°C for up to 1 year | [3] |
Core Disposal Principle: Hazard Assessment
Due to the absence of a specific Safety Data Sheet (SDS) detailing the hazards of this compound, it must be treated as a potentially hazardous chemical. The guiding principle is to avoid drain or regular trash disposal and to manage all waste streams through your institution's hazardous waste program.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound in solid form and as a solution in Dimethyl Sulfoxide (DMSO).
3.1. Solid (Powder) this compound Waste
-
Containerization:
-
Place all unused or expired solid this compound in its original container if possible.
-
If the original container is not available, use a clearly labeled, sealable, and chemically compatible container. The label should include the chemical name ("this compound"), CAS number (2260826-16-0), and an appropriate hazard warning (e.g., "Caution: Research Chemical, Handle with Care").
-
-
Waste Collection:
-
Transfer the container to your laboratory's designated hazardous chemical waste accumulation area.
-
Ensure the container is securely sealed.
-
-
Disposal Request:
-
Follow your institution's procedures to request a pickup by the Environmental Health and Safety (EHS) or a licensed professional waste disposal service.[4]
-
3.2. This compound in DMSO Solution
DMSO is a common solvent for this compound and requires specific disposal considerations as it can facilitate the absorption of other chemicals through the skin.
-
Segregation of Waste:
-
Collect all this compound/DMSO solutions in a dedicated, labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvents are often collected separately.
-
The waste container must be made of a material compatible with DMSO and have a secure screw-top cap.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound in DMSO," and the approximate concentration.
-
-
Storage and Disposal:
3.3. Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste:
-
Dispose of chemically contaminated items such as pipette tips, gloves, and empty vials as solid hazardous waste.
-
Place these items in a designated, clearly labeled solid waste container or a durable, sealed plastic bag.
-
-
Sharps:
-
Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.[7]
-
-
Container Rinsing:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as DMSO or another appropriate solvent).[4][8]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[8] After triple rinsing, the defaced container may be disposed of as regular trash, in accordance with institutional policy.[4]
-
Experimental Workflow & Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. vumc.org [vumc.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
